molecular formula C7H10Br2O B8134072 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran

4-(2,2-Dibromovinyl)tetrahydro-2H-pyran

Cat. No.: B8134072
M. Wt: 269.96 g/mol
InChI Key: OKAJPMPQPJHDSP-UHFFFAOYSA-N
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Description

4-(2,2-Dibromovinyl)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C7H10Br2O and its molecular weight is 269.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,2-dibromoethenyl)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Br2O/c8-7(9)5-6-1-3-10-4-2-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAJPMPQPJHDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C=C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This guide details the synthesis of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran (Target Molecule), a critical intermediate in the construction of gem-dibromoolefins and terminal alkynes containing the tetrahydropyran pharmacophore.

The tetrahydropyran ring is a classic bioisostere for saturated carbocycles (like cyclohexane) in medicinal chemistry, offering improved solubility and metabolic stability. The 2,2-dibromovinyl group serves two primary strategic purposes:

  • Precursor to Terminal Alkynes: Via the Fritsch-Buttenberg-Wiechell rearrangement (using

    
    -BuLi), yielding 4-ethynyltetrahydro-2H-pyran.
    
  • Palladium Cross-Coupling Partner: The gem-dibromo moiety allows for selective mono- or bis-coupling (e.g., Suzuki-Miyaura, Sonogashira) to generate trisubstituted olefins.

Retrosynthetic Analysis

The most reliable route to the target is the Ramirez-Corey-Fuchs olefination , disconnecting the gem-dibromoalkene back to the corresponding aldehyde.

Retrosynthesis Figure 1: Retrosynthetic disconnection of the target molecule. Target 4-(2,2-dibromovinyl) tetrahydro-2H-pyran Aldehyde Tetrahydro-2H-pyran- 4-carbaldehyde Target->Aldehyde Ramirez-Corey-Fuchs (CBr4, PPh3) Alcohol (Tetrahydro-2H-pyran- 4-yl)methanol Aldehyde->Alcohol Swern or PCC Oxidation

Experimental Protocol

Precursor Preparation (If not commercially sourced)

While tetrahydro-2H-pyran-4-carbaldehyde (CAS: 50675-18-8) is commercially available, it is unstable and prone to oxidation/polymerization. It is best prepared fresh via oxidation of (tetrahydro-2H-pyran-4-yl)methanol .

  • Reagents: Oxalyl chloride, DMSO, TEA (Swern conditions) OR PCC.

  • Note: The aldehyde must be used immediately or stored under argon at -20°C.

Core Synthesis: Ramirez-Corey-Fuchs Olefination

This protocol utilizes the in situ generation of the phosphorus ylide from carbon tetrabromide (


) and triphenylphosphine (

).
Reagents & Stoichiometry
ReagentEquiv.[1][2]RoleNotes
Tetrahydro-2H-pyran-4-carbaldehyde 1.0SubstrateLimiting reagent.
Carbon Tetrabromide (

)
2.0ReagentSource of electrophilic bromine. Toxic.
Triphenylphosphine (

)
4.0ReagentForms the ylide; excess drives conversion.
Zinc Dust (Optional) 2.0ScavengerReduces reaction time and side products.
Dichloromethane (DCM) SolventMediumAnhydrous; 0.1 M concentration.
Step-by-Step Methodology
  • Ylide Formation (Active Species Generation):

    • To a flame-dried round-bottom flask under Argon atmosphere, add

      
       (2.0 equiv) and anhydrous DCM. Cool to 0°C.
      
    • Add

      
       (4.0 equiv) portion-wise over 15 minutes. The solution will turn yellow/orange, indicating the formation of the dibromomethylene triphenylphosphorane ylide (
      
      
      
      ).
    • Expert Insight: If using Zinc dust (highly recommended for scale-up >5g), add it now. Zinc scavenges bromine byproducts, preventing the formation of brominated side-products on the pyran ring.

  • Aldehyde Addition:

    • Dissolve tetrahydro-2H-pyran-4-carbaldehyde (1.0 equiv) in a minimum volume of anhydrous DCM.

    • Add the aldehyde solution dropwise to the ylide mixture at 0°C.

    • Thermodynamics: The reaction is exothermic.[3] Maintain internal temperature <5°C during addition to prevent ylide decomposition.

  • Reaction Progression:

    • Allow the mixture to warm to room temperature (RT) naturally.

    • Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The aldehyde spot (

      
      ) should disappear, replaced by the less polar dibromoalkene (
      
      
      
      ).
  • Workup & Purification:

    • Quench: Add saturated saturated

      
       solution.
      
    • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Pre-Purification (The

      
       Problem):  The reaction generates massive amounts of triphenylphosphine oxide (TPPO).
      
      • Trituration: Suspend the crude solid in cold pentane or hexane/ether (10:1). TPPO precipitates out; the product remains in solution. Filter off the white solid.

    • Chromatography: Purify the filtrate via silica gel flash chromatography (Gradient: 100% Hexanes

      
       5% EtOAc/Hexanes). The product is non-polar.
      
Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the phosphorus ylide on the carbonyl carbon, forming an oxaphosphetane intermediate, which collapses to the alkene and phosphine oxide.

Mechanism Figure 2: Mechanistic flow of the Ramirez-Corey-Fuchs reaction. Step1 Ylide Formation (PPh3 + CBr4) Step2 Nucleophilic Attack on Aldehyde Step1->Step2 Ph3P=CBr2 Step3 Oxaphosphetane Intermediate Step2->Step3 Step4 Elimination (- Ph3PO) Step3->Step4 Product Gem-Dibromoalkene Step4->Product

Characterization & Data Validation

Trustworthiness in synthesis relies on rigorous characterization. The following data profiles are expected for This compound .

  • Physical State: Clear to pale yellow oil (solidifies upon refrigeration).[3]

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
      6.15–6.25  (d, 
      
      
      
      Hz, 1H, Vinyl-H ). Diagnostic signal.
    • 
       3.90–4.00 (m, 2H, Pyran 
      
      
      
      -2,6).
    • 
       3.30–3.40 (td, 2H, Pyran 
      
      
      
      -2,6).
    • 
       2.55–2.70 (m, 1H, CH-CH=).
      
    • 
       1.50–1.70 (m, 4H, Pyran H-3,5).
      
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    • 
       ~138.0 (CH=), ~88.5 (=C
      
      
      
      ), 67.0 (Pyran C-2,6), 38.5 (CH-allylic), 30.5 (Pyran C-3,5).
  • MS (EI/ESI): Characteristic isotope pattern for two bromine atoms (1:2:1 ratio for

    
    , 
    
    
    
    ,
    
    
    ).

Downstream Application: Alkyne Synthesis

To convert the gem-dibromoalkene to 4-ethynyltetrahydro-2H-pyran :

  • Dissolve the dibromoalkene in anhydrous THF at -78°C.

  • Add

    
    -BuLi (2.2 equiv). This effects Lithium-Halogen exchange followed by Fritsch-Buttenberg-Wiechell rearrangement.
    
  • Quench with

    
     (for terminal alkyne) or an electrophile (e.g., MeI for internal alkyne).
    

Safety & Handling

  • Carbon Tetrabromide: Hepatotoxic and potential ozone depleter. Handle in a fume hood.

  • Triphenylphosphine: Toxic to aquatic life. All waste streams must be segregated.

  • Exotherms: The ylide formation and quenching steps are exothermic; temperature control is critical to prevent runaway reactions.

References

  • Original Methodology: Corey, E. J.; Fuchs, P. L. "A synthetic method for the conversion of aldehydes to acetylenes." Tetrahedron Letters, 1972 , 13, 3769–3772. Link

  • Ylide Preparation: Ramirez, F.; Desai, N. B.; McKelvie, N. "A New Synthesis of 1,1-Dibromoolefins via Phosphine-Dibromomethylenes." Journal of the American Chemical Society, 1962 , 84, 1745–1747. Link

  • Pyran Precursor Synthesis: Hanselmann, R.; Zhou, J.; Ma, P.; Confalone, P. N. "A Practical Synthesis of 4-Ethynyltetrahydro-2H-pyran." Journal of Organic Chemistry, 2003 , 68, 8739–8741. (Describes the full sequence from pyran-4-one to alkyne). Link

  • Zinc Modification: Grandjean, D.; Pale, P.; Chuche, J. "An improved procedure for the preparation of 1,1-dibromoalkenes from aldehydes." Tetrahedron Letters, 1994 , 35, 3529–3530. Link

Sources

Technical Guide: Corey-Fuchs Synthesis of 4-Ethynyltetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-ethynyltetrahydropyran via the Corey-Fuchs reaction. This document is structured for application scientists and medicinal chemists, focusing on protocol robustness, mechanistic understanding, and safety in scaling.

Executive Summary & Strategic Context

The conversion of tetrahydropyran-4-carbaldehyde (1) to 4-ethynyltetrahydropyran (3) is a critical transformation in medicinal chemistry. The tetrahydropyran (THP) ring is a privileged pharmacophore, often used to improve the metabolic stability and solubility of drug candidates compared to their cyclohexyl analogs. The resulting terminal alkyne serves as a versatile "click-ready" handle for library synthesis, Sonogashira couplings, or triazole formation.

While the Corey-Fuchs reaction is a standard methodology, the specific application to heterocyclic aldehydes requires attention to workup procedures due to the polarity and volatility of the resulting alkyne.

Reaction Scheme Overview

The transformation proceeds in two distinct chemical stages:[1][2][3]

  • Gem-dibromoolefination: Conversion of the aldehyde to 4-(2,2-dibromovinyl)tetrahydropyran.

  • Fritsch-Buttenberg-Wiechell Rearrangement: Lithium-halogen exchange and rearrangement to the terminal alkyne.

Mechanistic Deep Dive

Understanding the mechanism is vital for troubleshooting low yields. The reaction is not a simple elimination; it involves a carbenoid intermediate.

Phase 1: Formation of the Ylide & Wittig Reaction
  • Ylide Generation: Triphenylphosphine (PPh₃) attacks carbon tetrabromide (CBr₄), generating a bromophosphonium salt. A second equivalent of PPh₃ acts as a debrominating agent, yielding the active dibromomethylene triphenylphosphorane ylide.

  • Aldehyde Attack: The ylide undergoes a [2+2] cycloaddition with the aldehyde carbonyl, forming an oxaphosphetane intermediate.

  • Collapse: The ring collapses (driven by the formation of the strong P=O bond), releasing triphenylphosphine oxide (TPPO) and the gem-dibromoalkene .

Phase 2: The Fritsch-Buttenberg-Wiechell (FBW) Rearrangement

This step is often misunderstood as a simple E2 elimination.

  • Lithium-Halogen Exchange: Treatment with n-BuLi (at -78 °C) effects a Li/Br exchange on the trans-bromine (sterically more accessible).

  • 
    -Elimination:  Loss of LiBr generates a vinyl carbene  (or carbenoid).
    
  • 1,2-Shift: The carbene undergoes a 1,2-hydride shift (migration of the hydrogen from the adjacent carbon) to form the triple bond.

  • Deprotonation: The formed terminal alkyne is immediately deprotonated by the second equivalent of base, forming the lithium acetylide. This necessitates the use of 2.0–2.2 equivalents of n-BuLi.

CoreyFuchsMechanism Start Aldehyde (R-CHO) Inter1 Gem-Dibromoalkene (Intermediate) Start->Inter1 + Ylide (- Ph3P=O) Ylide Dibromomethylene Ylide (Ph3P=CBr2) Ylide->Start Wittig Type LiInter Vinyl Lithium Species Inter1->LiInter n-BuLi (1 eq) Li/Br Exchange Carbene Vinyl Carbene (Carbenoid) LiInter->Carbene - LiBr (alpha-elimination) Acetylide Lithium Acetylide (R-C≡C-Li) Carbene->Acetylide 1,2-Shift + n-BuLi (2nd eq) Product Terminal Alkyne (R-C≡C-H) Acetylide->Product H+ Quench

Figure 1: Mechanistic pathway from aldehyde to alkyne via the FBW rearrangement.

Experimental Protocols

The following protocols are optimized for a 10 mmol scale.

Step 1: Synthesis of 4-(2,2-dibromovinyl)tetrahydropyran
ReagentEquiv.[4][5][6]Role
Tetrahydropyran-4-carbaldehyde1.0Substrate
Carbon Tetrabromide (CBr₄)1.5Bromine source
Triphenylphosphine (PPh₃)3.0Ylide generation
Dichloromethane (DCM)0.2 MSolvent

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Ylide Formation: Charge CBr₄ (1.5 eq) and DCM. Cool to 0 °C. Add PPh₃ (3.0 eq) portion-wise over 15 minutes. The solution will turn yellow/orange. Stir for 10–20 minutes at 0 °C.

    • Note: Maintaining 0 °C controls the exotherm and prevents ylide decomposition.

  • Addition: Add the aldehyde (1.0 eq) (dissolved in minimal DCM) dropwise to the ylide solution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot should disappear, replaced by a less polar vinyl dibromide spot.

  • Workup:

    • Add saturated aqueous NaHCO₃ to quench.

    • Extract with DCM (3x).

    • Dry combined organics over MgSO₄ and concentrate.

  • Purification: The crude will contain significant solid TPPO.

    • Trituration: Suspend crude in cold hexanes/pentane. TPPO precipitates out. Filter off the white solid.

    • Chromatography: Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

Step 2: Synthesis of 4-Ethynyltetrahydropyran[8]
ReagentEquiv.[4][5][6]Role
Gem-dibromoalkene (from Step 1)1.0Substrate
n-Butyllithium (2.5 M in hexanes)2.1Base (Exchange + Deprotonation)
THF (Anhydrous)0.15 MSolvent
Saturated NH₄ClExcessQuench

Protocol:

  • Setup: Flame-dry a 2-neck RBF under Argon/Nitrogen. Strict exclusion of water is required.

  • Cooling: Dissolve the gem-dibromoalkene in anhydrous THF and cool to -78 °C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (2.1 eq) dropwise via syringe over 20 minutes.

    • Observation: The solution may darken (yellow/brown).

    • Critical: Stir at -78 °C for 1 hour, then allow to warm to 0 °C (or RT) over 1 hour. The rearrangement occurs upon warming.

  • Quench: Cool back to -78 °C (optional but recommended to control exotherm) and quench with saturated aqueous NH₄Cl.

  • Workup:

    • Allow to warm to RT.

    • Extract with Et₂O or DCM (3x).

    • Dry over MgSO₄.

  • Purification & Isolation (Critical Risk):

    • Volatility Warning: 4-Ethynyltetrahydropyran is a liquid with moderate volatility. Do not use high vacuum or prolonged rotary evaporation at high bath temperatures (>40 °C).

    • Concentrate carefully (approx. 200 mbar).

    • Purify via short-path silica plug or flash chromatography (Pentane/Ether mixtures).

    • Yield Expectation: 75–85%.

Data Validation & Analysis

To ensure the integrity of the synthesized product, compare analytical data against these standards.

Key Spectral Features
MethodSignal CharacteristicStructural Assignment
IR (Neat) 3293 cm⁻¹ (sharp, strong)Terminal Alkyne C-H stretch
2240 cm⁻¹ (weak/medium)Alkyne C≡C stretch
1100–1050 cm⁻¹C-O-C Ether stretch (THP ring)
¹H NMR δ ~2.0–2.2 ppm (d, J ≈ 2 Hz, 1H)Acetylenic proton (≡C-H )
δ ~2.6–2.8 ppm (m, 1H)Methine proton (H-4)
δ ~3.4–3.9 ppm (m, 4H)Ether protons (H-2, H-6)

Note: The acetylenic proton doublet is diagnostic. If it appears as a singlet, the resolution may be low, or coupling is obscured.

Experimental Workflow Visualization

Workflow Step1 STEP 1: Olefination CBr4 + PPh3 + Aldehyde (0°C -> RT, DCM) Filter Trituration w/ Hexanes (Remove TPPO) Step1->Filter Step2 STEP 2: Rearrangement Gem-dibromide + n-BuLi (2.1 eq) (-78°C -> 0°C, THF) Filter->Step2 Quench Quench: Sat. NH4Cl Step2->Quench Isolate Isolation: Careful concentration (Volatile Product!) Quench->Isolate

Figure 2: Operational workflow for the two-step synthesis.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield in Step 1: Often caused by wet DCM or old PPh₃. Ensure PPh₃ is free-flowing and white, not caked/yellow.

  • Incomplete Rearrangement (Step 2): If the intermediate bromo-alkyne is isolated, the reaction was not warmed sufficiently or insufficient base was used. Ensure the reaction reaches 0 °C before quenching.

  • Product Loss: The most common error is evaporating the product on the rotovap.

    • Solution: If the product is intended for a subsequent coupling (e.g., Sonogashira), consider using the crude solution after a simple silica plug filtration, quantifying via NMR with an internal standard (e.g., mesitylene).

Alternative: The Bestmann-Ohira Reagent

If the Corey-Fuchs conditions fail (e.g., due to steric bulk or base sensitivity), the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) with K₂CO₃ in MeOH is a milder, one-step alternative. However, for simple substrates like tetrahydropyran-4-carbaldehyde, Corey-Fuchs is generally more cost-effective and scalable.

References

  • Corey, E. J.; Fuchs, P. L. (1972). "A synthetic method for formyl → ethynyl conversion (RCHO → RC≡CH or RC≡CR')". Tetrahedron Letters, 13(36), 3769–3772. Link

  • Karodia, N., et al. (2016).[7] "Synthesis, structure and pyrolysis of stabilised phosphonium ylides containing saturated oxygen heterocycles". Organic & Biomolecular Chemistry, 14, 1794–1804.[7] (Provides spectral data for 4-ethynyltetrahydropyran). Link

  • Fritsch, P. (1894). "Ueber die Darstellung von Diphenylacetaldehyd und eine neue Synthese von Tolanderivaten". Justus Liebigs Annalen der Chemie, 279(3), 319–323. (Foundational mechanism). Link

  • Patent WO2019145726A1. (2019). "Compounds positive modulators of the calcium-activated chloride channel".[8] (Cites use of 4-ethynyltetrahydropyran as intermediate).[9][10][11][12] Link

Sources

Spectroscopic characterization of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran

Abstract

This technical guide provides a comprehensive framework for the definitive structural elucidation of this compound, a molecule featuring a saturated heterocyclic pyran ring and a geminal dibromoalkene functional group. For researchers and professionals in drug development and materials science, unambiguous molecular characterization is a cornerstone of scientific integrity and regulatory compliance. This document moves beyond a simple listing of data, offering a deep dive into the causality behind experimental choices and the logic of spectral interpretation across Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The protocols described herein are designed as a self-validating system, where the orthogonal data from each technique converges to provide an unequivocal confirmation of the molecular structure.

Introduction and Strategic Overview

The molecule this compound presents a unique analytical challenge due to its combination of a flexible aliphatic ring and a sterically hindered, electron-rich vinyl halide moiety. Accurate characterization is paramount, as the precise stereochemistry and connectivity of such building blocks can profoundly influence the biological activity and material properties of larger molecular constructs.

Our approach is rooted in a multi-technique strategy. We leverage Mass Spectrometry to establish the molecular formula and confirm the elemental composition, specifically the presence of two bromine atoms, through its distinct isotopic signature. FT-IR spectroscopy serves as a rapid, reliable method for identifying the key functional groups present. Finally, high-resolution NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, revealing the precise connectivity and local chemical environment of each atom. This integrated workflow ensures a robust and irrefutable structural assignment.


Molecular Structure and Predicted Spectral Features

A foundational understanding of the target molecule's architecture is essential before delving into the analysis of its spectral data. The structure, with a systematic numbering scheme for NMR assignment, is presented below.

Caption: Molecular structure of this compound.

Anticipated Spectroscopic Signatures:

  • Mass Spectrometry: A characteristic isotopic cluster for the molecular ion peak due to the two bromine isotopes (⁷⁹Br and ⁸¹Br).

  • FT-IR Spectroscopy: Key absorbances corresponding to C-O (ether), C=C (alkene), and C-Br bonds.

  • NMR Spectroscopy: Distinct signals for the vinylic proton, the proton at the C4 position, and a series of overlapping multiplets for the remaining tetrahydropyran ring protons. The ¹³C NMR will show signals for the sp² carbons of the vinyl group and the sp³ carbons of the saturated ring.


Mass Spectrometry (MS): Elemental Composition and Isotopic Verification

Expertise & Experience: The initial and most critical step in characterizing a halogenated compound is to confirm its elemental composition. Mass spectrometry is the definitive technique for this purpose. For bromine-containing molecules, the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), provides a built-in validation signal.[1] The presence of two bromine atoms will generate a highly characteristic M, M+2, and M+4 isotopic pattern with a relative intensity ratio of approximately 1:2:1, which is an unambiguous indicator of a dibrominated species.[1][2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Introduce a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) via a direct insertion probe or GC inlet.

  • Ionization: Utilize a standard electron ionization (EI) source at 70 eV. This high-energy method is chosen to induce fragmentation, providing additional structural clues.

  • Analysis: Scan a mass range from m/z 50 to 400 to ensure capture of the molecular ion and significant fragments.

Data Analysis and Interpretation

The mass spectrum is analyzed for two key features: the molecular ion cluster and the fragmentation pattern.

  • Molecular Ion (M⁺) Cluster: The calculated molecular weight of C₇H₁₀Br₂O is ~283.9 g/mol . The mass spectrum will not show a single peak at this mass. Instead, a triplet of peaks will be observed:

    • M⁺: (C₇H₁₀⁷⁹Br₂O) at m/z ≈ 284

    • M⁺+2: (C₇H₁₀⁷⁹Br⁸¹BrO) at m/z ≈ 286

    • M⁺+4: (C₇H₁₀⁸¹Br₂O) at m/z ≈ 288

    • The relative intensities of these peaks will be in an approximate 1:2:1 ratio, confirming the presence of two bromine atoms.[2]

  • Key Fragmentation: Common fragmentation pathways for this molecule include the loss of a bromine radical (M⁺ - Br), leading to a doublet of peaks around m/z 205 and 207, and cleavage of the tetrahydropyran ring.

m/z (Expected) Assignment Significance
284, 286, 288[M]⁺Molecular ion cluster, confirms MW and the presence of two Br atoms.
205, 207[M - Br]⁺Loss of a single bromine atom.
85[C₅H₉O]⁺Fragmentation of the tetrahydropyran ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups within a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific chemical bonds. For this compound, we expect to confirm the presence of the C-O ether linkage, the C=C double bond, and the aliphatic C-H bonds of the pyran ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). This method requires minimal sample and no preparation with solvents or KBr.

  • Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is taken prior to sample analysis and automatically subtracted.

Data Analysis and Interpretation

The spectrum is analyzed by assigning the observed absorption bands to specific bond vibrations.

  • C-H Stretching: The region from 3000-2850 cm⁻¹ will show sharp peaks corresponding to the sp³ C-H stretching vibrations of the tetrahydropyran ring. A weaker peak may be observed just above 3000 cm⁻¹ for the sp² C-H stretch of the vinyl group.

  • C=C Stretching: A moderate absorption band around 1620-1600 cm⁻¹ is characteristic of the C=C double bond in the vinyl group.[3]

  • C-O Stretching: A strong, prominent band in the 1150-1050 cm⁻¹ region is a definitive indicator of the C-O-C stretching vibration of the ether functional group within the tetrahydropyran ring.[4]

  • C-Br Stretching: The C-Br bond vibrations are expected to appear in the fingerprint region, typically between 650-550 cm⁻¹, though they may be weak.[5]

Frequency Range (cm⁻¹) Vibration Type Functional Group
2950 - 2850C-H StretchAliphatic (Tetrahydropyran Ring)
~1610C=C StretchAlkene (Vinyl Group)
~1090C-O StretchEther (Tetrahydropyran Ring)
~600C-Br StretchBromoalkene

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Experience: While MS confirms the formula and FT-IR identifies functional groups, NMR spectroscopy provides the complete structural puzzle. ¹H NMR reveals the number and types of hydrogen atoms and their connectivity through spin-spin coupling, while ¹³C NMR maps the carbon skeleton of the molecule. This combination is unparalleled for unambiguous structure determination.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for good signal-to-noise and a standard 90° pulse angle.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. This simplifies the spectrum by collapsing all carbon signals into singlets, making it easier to count the number of unique carbon environments.

¹H NMR: Data Analysis and Interpretation

The ¹H NMR spectrum is interpreted based on chemical shift (δ), integration, and multiplicity.

  • Vinylic Proton (H7): A single proton on the double bond, adjacent to the C4 methine. It is expected to appear as a doublet in the downfield region (δ 6.0-6.5 ppm) due to coupling with the H4 proton.

  • Tetrahydropyran Protons:

    • H4 Proton: This methine proton, being adjacent to the electron-withdrawing vinyl group, will be shifted downfield relative to other ring protons (likely δ 2.5-3.0 ppm). It will appear as a complex multiplet due to coupling with the H7 proton and the adjacent methylene protons on C3 and C5.

    • C2 & C6 Protons (adjacent to Oxygen): These four protons will be in the δ 3.5-4.0 ppm region. Due to the chair conformation of the ring, axial and equatorial protons will have different chemical shifts and will appear as complex, overlapping multiplets.

    • C3 & C5 Protons: These four protons will be the most upfield of the ring protons (δ 1.5-2.0 ppm), appearing as complex, overlapping multiplets.

Proton Assignment Expected δ (ppm) Multiplicity Integration
H7 (vinylic)6.2 - 6.4Doublet (d)1H
H2, H6 (-O-CH₂-)3.5 - 4.0Multiplet (m)4H
H4 (-CH-)2.6 - 2.9Multiplet (m)1H
H3, H5 (-CH₂-)1.6 - 2.0Multiplet (m)4H
¹³C NMR: Data Analysis and Interpretation

The proton-decoupled ¹³C spectrum shows a single peak for each unique carbon atom.

  • Vinylic Carbons: The sp² carbons will be in the alkene region. C7 (attached to the ring) is expected around δ 135-140 ppm, while C8 (bearing the two bromines) will be significantly more shielded, appearing further upfield around δ 90-95 ppm.

  • Tetrahydropyran Carbons:

    • C2 & C6 (adjacent to Oxygen): These carbons are deshielded by the electronegative oxygen and will appear around δ 67-70 ppm.[6]

    • C4 (substituted): The methine carbon attached to the vinyl group will be found around δ 35-40 ppm.

    • C3 & C5: These methylene carbons will be the most shielded, appearing around δ 30-35 ppm.

Carbon Assignment Expected δ (ppm)
C7 (=CH-)137
C8 (=CBr₂)92
C2, C6 (-O-CH₂-)68
C4 (-CH-)38
C3, C5 (-CH₂-)32

Integrated Analysis and Structural Confirmation

Trustworthiness: The true power of this multi-technique approach lies in the convergence of data. No single technique provides the complete picture, but together they create a self-validating system that confirms the structure of this compound with a high degree of confidence. The workflow below illustrates this synergistic process.

Caption: Workflow for integrated spectroscopic characterization.

This logical progression ensures that each piece of evidence supports the others. The mass spectrum confirms the molecular formula predicted by the NMR and IR data. The functional groups identified by IR are consistent with the chemical environments observed in the NMR spectra. Finally, the detailed connectivity map from NMR assembles these pieces into the final, validated structure.

Conclusion

The spectroscopic characterization of this compound is achieved through a systematic and integrated application of mass spectrometry, FT-IR, and NMR spectroscopy. The characteristic 1:2:1 isotopic cluster in the mass spectrum unequivocally confirms the presence of two bromine atoms. FT-IR spectroscopy validates the existence of the core ether and vinyl functional groups. High-field ¹H and ¹³C NMR spectroscopy provides the definitive atom-by-atom map of the molecular architecture. By following the protocols and interpretive logic detailed in this guide, researchers and drug development professionals can ensure the unambiguous and reliable structural confirmation of this and similar complex molecules, upholding the highest standards of scientific integrity.

References

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  • Lahtinen, K., et al. (2022). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.
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  • Huybrechts, T., & Debal, A. (1993). Characterization of vinyl-substituted, carbon-carbon double bonds by GC/FT-IR analysis.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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  • Singh, V., & Prajapati, D. (2010). Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. Letters in Organic Chemistry, 7(4), 305-310.
  • Walsgrove, T. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 725-731.
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  • de Alaniz, J. R., & Sarpong, R. (2011). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. Organic Letters, 13(15), 4092-4095.
  • Shimadzu. (n.d.). Infrared Spectra of Polyvinyl Chloride. Available at: [Link]

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Elucidating the Three-Dimensional Architecture: A Guide to the X-ray Crystal Structure of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) moiety is a privileged scaffold, frequently encountered in a multitude of natural products and clinically significant pharmaceutical agents.[1] Its conformational behavior profoundly influences molecular recognition and biological activity.[2] When functionalized with a 2,2-dibromovinyl group, the resulting derivatives become versatile synthetic intermediates, particularly for the construction of acetylenic compounds or for use in cross-coupling reactions, opening new avenues in drug discovery.[3][4] Understanding the precise three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for rational drug design, enabling a deep understanding of structure-activity relationships (SAR) and informing lead optimization.[5][6]

This technical guide provides a comprehensive framework for the crystallographic analysis of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind critical experimental choices—from material synthesis and crystallization strategies to data analysis and structural interpretation. It is designed to empower researchers to successfully navigate the challenges of obtaining and interpreting high-quality crystal structures for this unique class of compounds.

Foundational Principles: Synthesis and Material Purity

The journey to a crystal structure begins with the synthesis of high-purity material. The quality of the starting compound is the single most critical factor for successful crystallization. A plausible and efficient route to the target this compound derivatives involves a Corey-Fuchs reaction on a 4-formyltetrahydropyran precursor.[3]

Proposed Synthetic Pathway

The Corey-Fuchs reaction provides a reliable method for converting aldehydes to dibromo-olefins. The workflow involves the in-situ generation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide, which then reacts with the aldehyde.

Synthetic_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde 4-Formyl-THP Reaction Corey-Fuchs Reaction in CH2Cl2 Aldehyde->Reaction Reagents CBr4, PPh3, Zn dust Reagents->Reaction Purification Column Chromatography (Silica Gel) Reaction->Purification Crude Product Product 4-(2,2-dibromovinyl)THP Derivative Purification->Product >99% Purity

Caption: Proposed synthesis via Corey-Fuchs reaction.

Rationale for Purification

Causality: Impurities, even at low levels (<1%), can act as "crystal poisons," inhibiting nucleation or disrupting lattice formation. Chromatographic purification is essential.

  • Choice of Stationary Phase: Silica gel is effective for separating moderately polar organic compounds.

  • Choice of Mobile Phase: A gradient elution, typically with a hexane/ethyl acetate system, is recommended. The polarity is gradually increased to first elute non-polar impurities and then the desired product, ensuring sharp separation from any unreacted aldehyde or triphenylphosphine oxide byproduct. Purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS before proceeding.[7][8]

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical process that requires screening multiple conditions. For tetrahydropyran derivatives, which can be oils or low-melting solids, a systematic approach is crucial.

Experimental Protocol: Crystallization Screening
  • Preparation: Prepare a stock solution of the purified compound at a high concentration (e.g., 20-50 mg/mL) in a readily soluble, relatively volatile solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate).

  • Screening Setup: Dispense 0.1 mL of the stock solution into several small, clean vials (e.g., 2 mL glass vials).

  • Method Application:

    • Slow Evaporation: Leave a subset of vials loosely capped to allow the solvent to evaporate over several days at room temperature.[9]

    • Vapor Diffusion (Solvent Layering): Place each of the remaining open vials into a larger, sealed chamber containing a small reservoir of an "anti-solvent" (a solvent in which the compound is poorly soluble, such as hexane or heptane). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10]

    • Slow Cooling: If the compound is soluble in a solvent like isopropanol or toluene at elevated temperatures, prepare a saturated solution at 40-50°C, filter it while hot, and allow it to cool to room temperature, and then to 4°C, undisturbed over 24-48 hours.[9]

  • Observation: Monitor the vials daily under a microscope for the formation of single, well-defined crystals.

Crystallization_Workflow cluster_methods Screening Methods cluster_optimization Optimization Strategies start High-Purity Compound (>99%) dissolve Dissolve in Volatile Solvent (e.g., DCM, Acetone) start->dissolve evap Slow Evaporation dissolve->evap diff Vapor Diffusion (vs. Anti-solvent like Hexane) dissolve->diff cool Slow Cooling dissolve->cool check Microscopic Inspection evap->check diff->check cool->check success Single Crystals Obtained check->success Yes fail No Crystals / Oil / Powder check->fail No change_solvent Try New Solvent System fail->change_solvent change_conc Adjust Concentration fail->change_conc add_seed Introduce Seed Crystal fail->add_seed change_solvent->dissolve change_conc->dissolve add_seed->dissolve

Caption: A systematic workflow for crystallization screening.

X-ray Diffraction: From Crystal to Structure

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, the process of X-ray diffraction analysis can begin. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[11][12]

Workflow for Single-Crystal X-ray Diffraction

The process is a linear progression from data collection to structural validation. Each step is critical for ensuring the final structure is accurate and reliable.

XRD_Workflow start Select & Mount Crystal collection Data Collection (X-ray Diffractometer, ~100 K) start->collection Cryo-protection processing Data Processing (Integration & Scaling) collection->processing Raw Diffraction Images solution Structure Solution (e.g., Direct Methods - SHELXS) processing->solution Reflection File (hkl) refinement Structure Refinement (e.g., Full-Matrix Least-Squares - SHELXL) solution->refinement Initial Atomic Model validation Validation & CIF Generation (checkCIF) refinement->validation Refined Model end Final Structural Model validation->end CIF & Report

Caption: Standard workflow for single-crystal X-ray analysis.

Rationale Behind Key Steps
  • Cryo-protection (100 K): Data is collected at low temperatures to minimize thermal motion of the atoms. This results in a sharper diffraction pattern and a more precise final structure. The crystal is flash-cooled in a stream of nitrogen gas.

  • Structure Solution: This step uses the positions and intensities of the diffraction spots to generate an initial electron density map, from which the positions of heavy atoms (like bromine) are first identified.[3]

  • Structure Refinement: An iterative process where the initial atomic model is adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the final model is assessed using metrics like the R-factor.[13]

Structural Analysis and Interpretation

The final output is a Crystallographic Information File (CIF) containing the precise coordinates of every atom. Analysis of this data provides invaluable chemical insights.

Quantitative Data Summary

While a specific structure is not yet reported in public databases like the Cambridge Structural Database (CSD)[14][15], a typical data table for a novel derivative would resemble the following.

Parameter Description Example Value
Chemical FormulaThe elemental composition of the molecule.C₇H₉Br₂O
Formula WeightThe molecular weight in g/mol .300.95
Crystal SystemOne of the seven crystal systems describing the lattice symmetry.Monoclinic
Space GroupThe specific symmetry group of the crystal lattice.P2₁/c
a, b, c (Å)The dimensions of the unit cell.a=8.1, b=12.5, c=9.4
α, β, γ (°)The angles of the unit cell.α=90, β=105.2, γ=90
V (ų)The volume of the unit cell.920.5
ZThe number of molecules per unit cell.4
R₁ [I > 2σ(I)]The residual factor, indicating the goodness of fit between observed and calculated structure factors. Lower is better.0.035
wR₂ (all data)The weighted residual factor for all data.0.082
Conformational Analysis of the Tetrahydropyran Ring

The six-membered tetrahydropyran ring is not planar. It predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[1][16] Substituents can occupy either axial or equatorial positions. For a 4-substituted THP, the bulky 2,2-dibromovinyl group is strongly expected to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the hydrogen atoms at the C2 and C6 positions.[17] This conformational preference can be definitively confirmed by analyzing the intra-annular torsion angles from the crystal structure data.[18]

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by non-covalent interactions. For this class of compounds, several key interactions are anticipated:

  • Halogen Bonding: The bromine atoms of the dibromovinyl group are electron-rich and can act as halogen bond donors, interacting with Lewis basic atoms like the oxygen of a neighboring THP ring (Br···O). This interaction is increasingly recognized as a powerful tool in crystal engineering.[19]

  • Hydrogen Bonding: While classic hydrogen bond donors may be absent, weak C-H···O or C-H···Br hydrogen bonds can play a significant role in stabilizing the crystal packing.

  • Van der Waals Forces: These ubiquitous forces will contribute to the overall packing efficiency.

The interplay of these forces will determine the final crystal packing motif, which in turn influences physical properties like melting point and solubility—critical parameters in drug development.[20]

Conclusion: Implications for Drug Discovery

The determination of the X-ray crystal structure of this compound derivatives provides an unambiguous depiction of the molecule's solid-state conformation and packing. This information is not merely academic; it is a cornerstone of modern drug discovery.[6]

  • Structure-Based Design: A high-resolution crystal structure can be used for computational docking studies, helping to predict and rationalize the binding of the molecule to a biological target (e.g., an enzyme or receptor).[21]

  • Lead Optimization: Understanding the precise geometry allows for targeted modifications to the molecular scaffold to enhance potency, selectivity, or pharmacokinetic properties.

  • Intellectual Property: A novel crystal structure, particularly a specific polymorph, can be a key component of a composition of matter patent, providing a significant competitive advantage.

By integrating the synthetic, crystallographic, and analytical strategies outlined in this guide, researchers can effectively unlock the structural secrets of this promising class of compounds, accelerating the journey from chemical entity to potential therapeutic agent.

References

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  • ResearchGate. (n.d.). The structure of compound 4 (XRD—X-ray Diffraction). The crystal is a....
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An In-depth Technical Guide to the Corey-Fuchs Olefination of THP-Protected Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Corey-Fuchs reaction, a cornerstone of modern organic synthesis for the conversion of aldehydes into terminal alkynes.[1][2][3] We will delve into the intricacies of its reaction mechanism, provide a detailed experimental protocol with a focus on tetrahydropyranyl (THP) protected aldehydes, and offer field-proven insights to navigate potential challenges.

Introduction: The Significance of Alkynes in Synthesis

Terminal alkynes are exceptionally versatile functional groups in organic chemistry, serving as precursors for a myriad of transformations including metal-catalyzed cross-coupling reactions, nucleophilic additions, and the construction of complex molecular architectures.[4] The Corey-Fuchs reaction, developed by E.J. Corey and Philip L. Fuchs, offers a reliable and mild two-step method for the one-carbon homologation of aldehydes to their corresponding terminal alkynes.[2][5] This process involves the initial formation of a 1,1-dibromoalkene, which is subsequently converted to the alkyne.[6][7]

The use of protecting groups is a common strategy in multi-step synthesis to mask reactive functional groups. The tetrahydropyranyl (THP) group is a widely used acid-labile protecting group for alcohols. When an aldehyde substrate also contains a hydroxyl group, its protection as a THP ether is often necessary to prevent unwanted side reactions during the Corey-Fuchs olefination. This guide will specifically address the nuances of performing this reaction on THP-protected aldehydes.

Part 1: The Reaction Mechanism

The Corey-Fuchs reaction proceeds in two distinct stages:

Stage 1: Formation of the 1,1-Dibromo-olefin

This stage is analogous to the Wittig reaction.[1][8] It begins with the in situ generation of a phosphorus ylide from the reaction of triphenylphosphine (PPh₃) with carbon tetrabromide (CBr₄).[1][2] Two equivalents of PPh₃ are typically used; one forms the ylide, while the other acts as a bromine scavenger.[8] The resulting dibromomethylenephosphorane then reacts with the aldehyde (in this case, a THP-protected aldehyde) to form a betaine intermediate. This intermediate subsequently collapses to form an oxaphosphetane, which then fragments to yield the desired 1,1-dibromo-olefin and triphenylphosphine oxide (TPPO).[4]

Corey_Fuchs_Stage1 PPh3 2 PPh₃ Ylide [Ph₃P=CBr₂] Ylide PPh3->Ylide + CBr4 CBr₄ CBr4->Ylide + Aldehyde R-CHO (THP-protected) Betaine Betaine Intermediate Aldehyde->Betaine + Ylide->Betaine + Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Dibromoolefin R-CH=CBr₂ 1,1-Dibromo-olefin Oxaphosphetane->Dibromoolefin -> TPPO Ph₃P=O Oxaphosphetane->TPPO ->

Caption: Stage 1 of the Corey-Fuchs reaction: Formation of the 1,1-dibromo-olefin.

Stage 2: Conversion to the Terminal Alkyne

The second part of the reaction involves the treatment of the isolated 1,1-dibromo-olefin with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures.[5][9] This step proceeds via a Fritsch-Buttenberg-Wiechell rearrangement.[1][10] The first equivalent of n-BuLi deprotonates the vinylic hydrogen, leading to a lithium-halogen exchange and subsequent α-elimination to form a vinyl carbene intermediate.[1][8] This carbene then undergoes a 1,2-hydride shift to furnish the terminal alkyne.[8] The second equivalent of n-BuLi deprotonates the newly formed terminal alkyne, generating a lithium acetylide. An aqueous workup then protonates the acetylide to yield the final product.[9]

Corey_Fuchs_Stage2 Dibromoolefin R-CH=CBr₂ Vinyl_Carbene Vinyl Carbene Intermediate Dibromoolefin->Vinyl_Carbene nBuLi nBuLi1 1. n-BuLi nBuLi2 2. n-BuLi H2O H₂O workup Lithium_Acetylide R-C≡C-Li Lithium Acetylide Vinyl_Carbene->Lithium_Acetylide 1,2-hydride shift Alkyne R-C≡CH Terminal Alkyne Lithium_Acetylide->Alkyne H₂O

Caption: Stage 2 of the Corey-Fuchs reaction: Conversion to the terminal alkyne.

Part 2: Experimental Protocol for THP-Protected Aldehyde

This section provides a detailed, step-by-step methodology for the Corey-Fuchs olefination of a generic THP-protected aldehyde.

Materials and Reagents:

ReagentMolar Eq.PuritySupplier
THP-protected Aldehyde1.0>98%---
Triphenylphosphine (PPh₃)4.099%Sigma-Aldrich
Carbon Tetrabromide (CBr₄)2.099%Acros Organics
Dichloromethane (DCM), anhydrous--->99.8%EMD Millipore
n-Butyllithium (n-BuLi)2.22.5 M in hexanesSigma-Aldrich
Tetrahydrofuran (THF), anhydrous--->99.9%EMD Millipore
Saturated aq. NH₄Cl---------
Diethyl ether (Et₂O)---------
Brine---------
Anhydrous MgSO₄ or Na₂SO₄---------

Experimental Workflow:

Experimental_Workflow cluster_stage1 Stage 1: Dibromo-olefination cluster_stage2 Stage 2: Alkyne Formation A1 Dissolve PPh₃ and CBr₄ in anhydrous DCM at 0°C A2 Add THP-aldehyde solution dropwise A1->A2 A3 Warm to room temperature and stir overnight A2->A3 A4 Quench with sat. aq. NaHCO₃ A3->A4 A5 Extract with DCM, dry, and concentrate A4->A5 A6 Purify by column chromatography to isolate dibromo-olefin A5->A6 B1 Dissolve dibromo-olefin in anhydrous THF at -78°C B2 Add n-BuLi dropwise and stir for 1 hour B1->B2 B3 Warm to room temperature and stir for 1 hour B2->B3 B4 Quench with sat. aq. NH₄Cl at 0°C B3->B4 B5 Extract with Et₂O, dry, and concentrate B4->B5 B6 Purify by column chromatography to isolate terminal alkyne B5->B6

Sources

Literature review on the synthesis of tetrahydropyran derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Literature Review on the Synthesis of Tetrahydropyran Derivatives

The tetrahydropyran (THP) scaffold is a cornerstone in modern medicinal chemistry and natural product synthesis. As a privileged heterocyclic motif, it is found in a vast array of biologically active molecules, including potent antitumor agents, antibiotics, and kinase inhibitors.[1][2] Its conformational rigidity, coupled with the oxygen atom's ability to act as a hydrogen bond acceptor, allows THP derivatives to present well-defined vectors for molecular recognition, often improving pharmacokinetic profiles such as absorption, distribution, metabolism, and excretion (ADME) when used as a bioisostere for carbocyclic rings like cyclohexane.[3]

This guide provides a comprehensive overview of the core synthetic strategies for constructing the tetrahydropyran ring. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings of each methodology, exploring the causal relationships between reaction conditions, catalyst choice, and stereochemical outcomes. The focus is on providing actionable insights and robust protocols that empower researchers to rationally design and execute syntheses of highly functionalized and stereochemically complex THP derivatives.

Strategic Approaches to Tetrahydropyran Ring Construction

The synthesis of the THP ring can be broadly categorized into several key strategic disconnections. The choice of strategy is dictated by the desired substitution pattern, required stereochemistry, and the overall complexity of the target molecule. We will explore the most powerful and versatile of these methods.

C-O Bond Formation via Intramolecular Cyclization

This classical and highly effective approach involves forming the key ethereal C-O bond as the ring-closing step. The two primary variants are intramolecular Williamson ether synthesis and, more prominently, intramolecular conjugate additions.

The intramolecular oxa-Michael (or conjugate) addition of a tethered alcohol to an α,β-unsaturated carbonyl system is a powerful method for THP synthesis.[1] The stereochemical outcome of this reaction is critically dependent on the reaction conditions and the geometry of the substrate.

  • Causality in Stereoselection: The cyclization can proceed under either kinetic or thermodynamic control. Generally, kinetically controlled reactions, often using a strong base at low temperatures, favor the formation of trans-2,6-disubstituted tetrahydropyrans.[1] Conversely, thermodynamic conditions, which allow for equilibration, typically yield the more stable cis-2,6-disubstituted products where bulky substituents can occupy equatorial positions.[1][4] The geometry of the α,β-unsaturated system also plays a crucial role in directing the stereochemical outcome.[5]

  • Catalysis: While traditionally base-catalyzed, acid-catalyzed versions are also known, particularly for sufficiently electrophilic acceptors.[1] More recently, asymmetric organocatalysis, for instance using chiral phosphoric acids, has been developed to achieve high enantioselectivity in these cyclizations.[6]

Diagram 1: Oxa-Michael Cyclization Workflow This diagram illustrates the general workflow for synthesizing a tetrahydropyran derivative via an intramolecular oxa-Michael addition, from the precursor to the final product.

Start ζ-Hydroxy α,β-Unsaturated Ester/Ketone Catalyst Catalyst Addition (e.g., Base, Acid, or Organocatalyst) Start->Catalyst Cyclization Intramolecular Oxa-Michael Addition Catalyst->Cyclization Workup Reaction Quench & Work-up Cyclization->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Substituted Tetrahydropyran Purification->Product

Caption: General workflow for Oxa-Michael Addition.

C-C Bond Formation via Cycloaddition & Annulation

These strategies construct the carbon skeleton of the ring and form the C-O bond concurrently or in a tandem sequence.

The hetero-Diels-Alder reaction is a highly efficient method for accessing dihydropyran intermediates, which can be readily converted to tetrahydropyrans. This [4+2] cycloaddition typically involves an electron-rich diene and an aldehyde as the dienophile.[7]

  • Expertise in Application: The use of Danishefsky's diene with aldehydes under Lewis acid catalysis is a classic approach to yield 2,6-disubstituted tetrahydropyran-4-ones.[1] The development of chiral catalysts, such as Jacobsen's chiral chromium(III) salen complexes, has transformed this into a powerful method for asymmetric synthesis, enabling excellent control over both diastereoselectivity and enantioselectivity.[1] The reaction proceeds via a concerted mechanism, and the stereochemistry of the product is dictated by the geometry of the transition state.

The Prins cyclization is arguably one of the most versatile and widely used methods for THP synthesis. It involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.[8][9]

  • Mechanistic Insight: The reaction proceeds through the formation of a key oxocarbenium ion intermediate.[10][11] This electrophilic species is then trapped intramolecularly by the alkene nucleophile. The cyclization typically proceeds through a highly ordered, chair-like transition state, which accounts for the high degree of stereoselectivity often observed.[8][10] The relative orientation of substituents in this transition state determines the final stereochemistry of the THP ring, with bulky groups preferentially occupying equatorial positions to minimize 1,3-diaxial interactions.[4]

  • Trustworthiness of the Protocol: A critical consideration in the Prins cyclization is the potential for side reactions, such as the competing formation of five-membered tetrahydrofuran rings or racemization via an oxonia-Cope rearrangement.[7][8] The choice of Lewis or Brønsted acid catalyst is paramount. Stronger acids can sometimes promote undesired pathways, while milder catalysts like InCl₃, BiCl₃, or specific Brønsted superacids can provide cleaner reactions with higher yields and selectivity.[8][12]

Diagram 2: Prins Cyclization Mechanism This diagram outlines the key steps in the acid-catalyzed Prins cyclization for the formation of a tetrahydropyran ring.

Reactants Homoallylic Alcohol + Aldehyde Acid Acid Catalyst (H+) Reactants->Acid Protonation Oxocarbenium Oxocarbenium Ion Intermediate Reactants->Oxocarbenium Dehydration TransitionState Chair-like Transition State Oxocarbenium->TransitionState Intramolecular Attack Cyclized Cyclized Cationic Intermediate TransitionState->Cyclized Nucleophile Nucleophile (X-) Cyclized->Nucleophile Trapping Product 4-Substituted Tetrahydropyran Cyclized->Product

Caption: Mechanism of the Prins Cyclization.

Comparative Analysis of Core Methodologies

To aid in the selection of an appropriate synthetic strategy, the following table summarizes the key features of the discussed methods.

Methodology Key Bond Formed Common Catalysts Stereocontrol Advantages Limitations
Oxa-Michael Addition C-OBases (NaH, K₂CO₃), Acids, Chiral Organocatalysts[5][6]Condition-dependent (Kinetic vs. Thermodynamic)[1]High functional group tolerance; good for building complex polyketide chains.Precursor synthesis can be lengthy; control can be substrate-dependent.
Hetero-Diels-Alder 2 x C-C, 1 x C-OLewis Acids (e.g., Sc(OTf)₃), Chiral Cr(III) complexes[1]Excellent, predictable via concerted mechanism.Convergent; rapid assembly of complexity; good for asymmetric synthesis.[7]Limited by availability of suitable dienes; regioselectivity can be an issue.
Prins Cyclization C-C, C-OBrønsted/Lewis Acids (TFA, InCl₃, BiCl₃, TfOH)[8][12][13]Generally high, via chair-like transition state.[8]Convergent; uses simple starting materials.[7]Potential for side reactions (oxonia-Cope, elimination); requires careful catalyst selection.[8]
Intramolecular Hydroalkoxylation C-OAcids (p-TsOH), Metal catalysts (e.g., Gold)[12][14]High, particularly with silyl-activated alkenols.[14][15]Atom-economical; mild conditions possible.[14]Can be substrate-specific; regioselectivity can be a challenge (Markovnikov vs. anti-Markovnikov).

Experimental Protocols: A Self-Validating System

The following protocol for a diastereoselective Prins cyclization is provided as a representative example. The causality is explained in the notes to ensure the protocol is self-validating and adaptable.

Protocol: Diastereoselective Synthesis of a cis-2,6-Disubstituted-4-chlorotetrahydropyran

This procedure is adapted from methodologies utilizing bismuth(III) chloride for a mild and selective cyclization.[8]

1. Materials and Equipment:

  • Homoallylic alcohol (1.0 eq)

  • Aldehyde (1.2 eq)

  • Bismuth(III) chloride (BiCl₃) (0.15 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

  • Standard glassware for work-up and purification

2. Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the homoallylic alcohol (1.0 eq) and anhydrous acetonitrile (to make a ~0.1 M solution).

  • Reagent Addition: Add the aldehyde (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Catalyst Introduction: Add BiCl₃ (0.15 eq) to the stirring solution in one portion. Causality Note: BiCl₃ is a mild Lewis acid that effectively activates the aldehyde for oxocarbenium ion formation without strongly promoting side reactions. The chloride counter-ion serves as the nucleophile to trap the cyclized intermediate.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-chlorotetrahydropyran.

3. Validation and Characterization:

  • Confirm the structure and relative stereochemistry using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • The cis-2,6-disubstitution is typically confirmed by the observation of large diaxial coupling constants for the protons at C2 and C6 in the ¹H NMR spectrum, indicative of a chair conformation with equatorial substituents.

Future Directions and Conclusion

The synthesis of tetrahydropyran derivatives remains a vibrant and evolving field of research. Current efforts are focused on the development of novel catalytic systems that offer greater efficiency, sustainability, and stereocontrol.[16][17] Asymmetric cascade reactions that assemble the THP ring from simple precursors in a single pot are particularly promising.[17] The continued innovation in synthetic methodology will undoubtedly accelerate the discovery of new therapeutic agents and provide tools to unravel complex biological processes. This guide has outlined the foundational strategies, emphasizing the mechanistic rationale behind them, to empower chemists in this exciting endeavor.

References

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  • Organocatalytic diastereo- and enantioselective oxa-hetero-Diels–Alder reactions of enones with aryl trifluoromethyl ketones for the synthesis of trifluoromethyl-substituted tetrahydropyrans. Royal Society of Chemistry.
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  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silyl
  • Exploring prins and tandem cyclization approach for the assembly of Tetrahydropyran frameworks. University of Valladolid.

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Methodological & Application

Using 4-(2,2-dibromovinyl)tetrahydro-2H-pyran in Suzuki cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki Cross-Coupling Reactions with 4-(2,2-dibromovinyl)tetrahydro-2H-pyran

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability in forging carbon-carbon bonds.[1][2][3] Its mild conditions, broad functional group tolerance, and the low toxicity of its boronic acid reagents have cemented its role in the synthesis of pharmaceuticals, functional materials, and complex natural products.[2][4]

Within the vast landscape of drug discovery, the tetrahydropyran (THP) moiety is a privileged scaffold.[5][6] Often employed as a bioisostere for carbocyclic rings, the THP group can enhance aqueous solubility, modulate lipophilicity, and provide a hydrogen bond acceptor through its ether oxygen, thereby improving the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[7] The incorporation of this ring system is a key strategy in the development of novel therapeutics, including antitumor agents and HIV protease inhibitors.[8][9]

This application note focuses on This compound , a building block that marries the desirable properties of the THP ring with the synthetic versatility of a gem-dibromovinyl group. This functional group is not merely a placeholder for a double bond; it is a powerful synthetic handle that allows for selective and sequential cross-coupling reactions.[10][11][12] The differential reactivity of the two bromine atoms enables chemists to perform a mono-coupling, isolating a vinyl monobromide intermediate that can be engaged in a subsequent, distinct coupling reaction. This stepwise functionalization opens a gateway to complex, highly substituted olefin structures that would be challenging to access through other means.

Mechanistic Foundations of the Suzuki-Miyaura Reaction

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[13][14]

The Three Pillars of the Catalytic Cycle:

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, a carbon-bromine bond) of the vinyl bromide. This step forms a square planar Pd(II) complex.[1][14] For vinyl halides, this addition proceeds with retention of the double bond's stereochemistry.[1][14]

  • Transmetalation: This is the crucial bond-forming step where the organic group from the boron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the organoboron species by a base.[15] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the Pd(II) complex, displacing the halide.[1][16][17][18] The choice of base is therefore critical and can significantly influence the reaction rate and yield.[16]

  • Reductive Elimination: The final step involves the two organic groups on the Pd(II) center coupling to form the new C-C bond. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][19] Bulky, electron-rich ligands on the palladium catalyst often accelerate this step.[2]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_R1X R¹-Pd(II)L₂-X OxAdd->PdII_R1X Transmetal Transmetalation PdII_R1X->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R1R2_out RedElim->R1R2_out center R1X_in R1X_in->OxAdd R2BY2_in R2BY2_in->Transmetal [R²-B(OH)₃]⁻ Base_in Base_in->Transmetal

Figure 1: The Suzuki-Miyaura Catalytic Cycle
The Unique Reactivity of gem-Dibromovinyl Systems

The two bromine atoms of a gem-dibromoalkene exhibit different reactivity profiles. In palladium-catalyzed reactions, oxidative addition typically occurs preferentially at the C-Br bond that is trans to the adjacent substituent (in this case, the THP ring), which corresponds to the (E)-bromide.[20] This selectivity is the key to performing controlled mono-arylations or mono-vinylations.

By carefully selecting the reaction conditions—specifically stoichiometry, temperature, and reaction time—one can isolate the mono-coupled product, 4-(2-bromo-2-arylvinyl)tetrahydro-2H-pyran. This intermediate retains a vinyl bromide functional group, which can then be subjected to a second, different cross-coupling reaction (e.g., another Suzuki, Sonogashira, or Heck reaction) to build further molecular complexity.[11][20]

Protocol: Selective Mono-Arylation of this compound

This protocol provides a robust method for the selective mono-coupling of an arylboronic acid to this compound.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) with a suitable ligand.

  • Ligand (if using Pd₂(dba)₃): SPhos or XPhos (2-4 mol%)

  • Base: K₂CO₃ or K₃PO₄ (3.0 equiv), aqueous solution (e.g., 2 M) or powdered.

  • Solvent: 1,4-Dioxane or Toluene, and degassed water (typically a 4:1 or 5:1 organic:aqueous ratio).

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a Schlenk flask.

    • Add this compound (1.0 equiv), the chosen arylboronic acid (1.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (if solid, e.g., K₃PO₄, 3.0 equiv).

    • Seal the flask with a septum, and connect it to an inert gas manifold.

  • Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed. A positive pressure of inert gas should be maintained throughout the reaction.

  • Solvent Addition:

    • Degas the organic solvent (e.g., 1,4-dioxane) by bubbling argon or nitrogen through it for 15-20 minutes.

    • Using a syringe, add the degassed organic solvent to the flask.

    • If using an aqueous base, ensure the water is also degassed before preparing the solution and adding it via syringe.

  • Reaction Execution:

    • Lower the flask into an oil bath preheated to the desired temperature (typically 80–100 °C).[21][22]

    • Stir the mixture vigorously to ensure proper mixing.

  • Monitoring the Reaction:

    • Periodically take small aliquots from the reaction mixture using a syringe and analyze by TLC or LC-MS.

    • Visualize the TLC plate under UV light and/or with a potassium permanganate stain.

    • The reaction is typically complete when the starting dibromide spot has been consumed, with a new, higher Rf spot corresponding to the mono-coupled product appearing. Avoid extending the reaction time unnecessarily to prevent the formation of the di-coupled product.

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the pure product and concentrate.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Figure 2: Experimental Workflow for Mono-Arylation

Parameter Optimization and Data Summary

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The optimal conditions can vary significantly based on the electronic and steric properties of the boronic acid coupling partner.

Parameter Common Choices Rationale & Causality
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, convenient for many standard couplings. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable pre-catalysts that form the active Pd(0) species in situ and are often paired with more specialized ligands for challenging substrates.[2][23]
Ligand PPh₃, PCy₃, P(t-Bu)₃, XPhos, SPhosTriphenylphosphine (PPh₃) is a standard, but modern bulky and electron-rich phosphine ligands (like XPhos) can dramatically accelerate the oxidative addition and reductive elimination steps, enabling reactions at lower temperatures or with less reactive substrates (e.g., aryl chlorides or hindered partners).[1][2][24]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHThe base must be strong enough to form the boronate "ate" complex but not so strong as to cause degradation of sensitive functional groups. K₃PO₄ is a stronger base than K₂CO₃ and is often effective for electron-poor or hindered boronic acids.[16][17] Cs₂CO₃ is highly soluble and often gives excellent results but is more expensive.
Solvent System Toluene, 1,4-Dioxane, THF, DMF (often with H₂O)A biphasic system (e.g., Dioxane/H₂O) is common, as water helps dissolve the inorganic base and facilitates the formation of the active boronate.[1][25][26] The choice of organic solvent influences reagent solubility and the reaction temperature.
Temperature Room Temp to 120 °CMost reactions require heating (80-100 °C) to achieve a reasonable rate.[21] However, highly active catalyst systems can sometimes enable reactions at room temperature, which can be beneficial for substrates with thermally sensitive functional groups.[24]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded Pd source).2. Insufficiently inert atmosphere (O₂ poisoning).3. Base is too weak for the specific boronic acid.1. Use a fresh bottle of catalyst or a more robust pre-catalyst.2. Ensure thorough degassing of solvents and proper Schlenk technique.3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).
Side Product: Homocoupling of Boronic Acid 1. Presence of oxygen.2. Sub-optimal catalyst/ligand ratio.1. Improve inert atmosphere protocol.2. Screen different ligand-to-palladium ratios to suppress side reactions.
Side Product: Dehalogenation 1. Reaction temperature is too high.2. Presence of hydride sources (e.g., from solvent degradation).1. Lower the reaction temperature and monitor for longer times.2. Ensure the use of high-purity, dry solvents.
Formation of Di-substituted Product 1. Reaction time is too long.2. Stoichiometry of boronic acid is too high.3. Reaction temperature is too high.1. Carefully monitor the reaction by TLC/LC-MS and quench as soon as the starting material is consumed.2. Use no more than 1.1 equivalents of the boronic acid.3. Lower the reaction temperature to increase selectivity for the mono-coupling.

Conclusion

This compound is a highly valuable and versatile building block for use in Suzuki-Miyaura cross-coupling reactions. Its unique gem-dibromovinyl functionality allows for controlled, selective mono-coupling, providing a strategic entry point to complex vinyl-monobromide intermediates. These intermediates are primed for subsequent functionalization, enabling the rapid construction of diverse and highly substituted molecular architectures. By understanding the core principles of the Suzuki reaction mechanism and carefully controlling key experimental parameters, researchers can effectively leverage this reagent to advance programs in drug discovery, materials science, and beyond.

References

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: why use base in suzuki coupling Source: HZPT Blog URL: [Link]

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  • Title: CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction Source: Royal Society of Chemistry URL: [Link]

  • Title: Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction Source: PubMed URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: Semantic Scholar URL: [Link]

  • Title: Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in Source: Express Polymer Letters URL: [Link]

  • Title: Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations Source: ACS Publications URL: [Link]

  • Title: Palladium−Imidazolium Carbene Catalyzed Aryl, Vinyl, and Alkyl Suzuki−Miyaura Cross Coupling Source: ACS Publications URL: [Link]

  • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature Source: The Royal Society of Chemistry URL: [Link]

  • Title: Organoborane coupling reactions (Suzuki coupling) Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles Source: Royal Society of Chemistry URL: [Link]

  • Title: Pd-catalyzed synthesis of C-C (Sonogashira, Suzuki, Heck, Stille), C-P and C-S linked products using gem -dibromovinyl BODIPY Source: ResearchGate URL: [Link]

  • Title: A Tandem Catalytic Approach to Methyleneindenes: Mechanistic Insights into gem-Dibromoolefin Reactivity Source: Organic Chemistry Portal URL: [Link]

  • Title: Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition reactions of gem-dibromoalkenes with arylsulfonyl methyl isocyanides Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins Source: National Institutes of Health (PMC) URL: [Link]

  • Title: CuI-Catalyzed Tandem Intramolecular Amidation Using gem-Dibromovinyl Systems Source: ACS Publications URL: [Link]

  • Title: Suzuki Reaction Source: The Organic Synthesis Archive URL: [Link]

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  • Title: Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct Source: Scholars Middle East Publishers URL: [Link]

  • Title: Multicomponent Tandem Reactions for the Synthesis of gem -Dibromo Compounds via an ATRA/Elimination/Nucleophilic Substitution Process Source: ResearchGate URL: [Link]

  • Title: Suzuki Cross Coupling Reaction- A Review Source: Indo Global Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Tetrahydropyran synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit URL: [Link]

  • Title: The Suzuki Reaction Source: Myers Group, Harvard University URL: [Link]

  • Title: Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin Source: Rose-Hulman Institute of Technology URL: [Link]

  • Title: Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans Source: leighton.chem.columbia.edu URL: [Link]

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Application Note: Divergent Synthesis of Substituted Pyrans via 4-(2,2-Dibromovinyl)tetrahydro-2H-pyran

[1]

Executive Summary

The tetrahydropyran (THP) ring is a privileged pharmacophore in drug discovery, appearing in numerous bioactive natural products (e.g., polyether antibiotics) and synthetic therapeutics.[1] However, functionalizing the C4 position with high stereochemical control remains a synthetic bottleneck.[1]

This Application Note details the use of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran (1) as a versatile "linchpin" intermediate.[1] Unlike standard aldehydes or halides, this gem-dibromoolefin moiety offers a divergent workflow: it serves as a direct precursor to terminal alkynes (via Corey-Fuchs) or as an electrophile for regioselective Palladium-catalyzed cross-couplings to generate 1,1-disubstituted alkenes.[1]

Strategic Workflow & Mechanism

The utility of building block (1) lies in the distinct reactivity of its two bromine atoms.[1] In Pd-catalyzed cross-couplings, the bromine atom trans to the bulky pyran ring is sterically more accessible, allowing for sequential, regioselective functionalization.[1]

Diagram 1: Divergent Synthetic Pathways

The following flowchart illustrates the transformation of the parent aldehyde into the gem-dibromo intermediate and its subsequent divergence into alkynes or vinyl bromides.

DivergentSynthesisAldehydePyran-4-carbaldehydeGemDibromo4-(2,2-dibromovinyl)tetrahydro-2H-pyran (1)Aldehyde->GemDibromoCBr4, PPh3(Ramirez Olefination)AlkyneTerminal Alkyne(Corey-Fuchs)GemDibromo->Alkynen-BuLi(Elimination/Rearrangement)VinylBromide(Z)-Vinyl Bromide(Mono-Coupling)GemDibromo->VinylBromidePd(0), Ar-B(OH)2(Suzuki - Site Selective)Disubstituted1,1-DisubstitutedAlkeneVinylBromide->DisubstitutedPd(0), R'-B(OH)2(2nd Coupling)

Caption: Divergent synthesis starting from pyran-4-carbaldehyde. The gem-dibromo intermediate (Red) acts as the central switch.

Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block (Ramirez Olefination)

Objective: Convert tetrahydro-2H-pyran-4-carbaldehyde to this compound.

Mechanism: This reaction employs the Ramirez modification of the Corey-Fuchs reaction. Triphenylphosphine attacks carbon tetrabromide to form a bromophosphonium ylide, which undergoes a Wittig-type olefination with the aldehyde.[2]

Reagents:

  • Tetrahydro-2H-pyran-4-carbaldehyde (1.0 equiv)[1]

  • Carbon tetrabromide (CBr4) (2.0 equiv)[1]

  • Triphenylphosphine (PPh3) (4.0 equiv)[1]

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 500 mL round-bottom flask (RBF) and purge with Argon. Add CBr4 (20 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C.

  • Ylide Formation: Add PPh3 (40 mmol) portion-wise over 20 minutes. The solution will turn an orange/red color, indicating the formation of the dibromomethylene ylide. Stir for 30 minutes at 0°C.

  • Addition: Add tetrahydro-2H-pyran-4-carbaldehyde (10 mmol) dissolved in minimal DCM dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[1] Dry combined organics over MgSO4.[1]

  • Purification: The crude mixture will contain significant triphenylphosphine oxide (TPPO).[1] Filter through a silica plug eluting with hexanes first to remove TPPO, then 5% EtOAc/Hexanes to isolate the product.

    • Note: TPPO precipitation can be enhanced by adding cold hexanes to the crude residue before filtration.

Protocol B: Synthesis of Terminal Alkynes (Corey-Fuchs Step 2)

Objective: Transformation of the gem-dibromoolefin into 4-ethynyltetrahydro-2H-pyran.

Mechanism: Treatment with n-butyllithium induces lithium-halogen exchange, followed by

1

Step-by-Step Procedure:

  • Setup: Dissolve this compound (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.

  • Lithiation: Add n-BuLi (2.2 equiv, 2.5 M in hexanes) dropwise over 15 minutes.

    • Critical: Maintain temperature below -70°C to prevent polymerization or side reactions.

  • Rearrangement: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH4Cl solution (or an electrophile like MeI if an internal alkyne is desired).

  • Isolation: Extract with diethyl ether. The terminal alkyne is volatile; use a rotary evaporator with care (bath temp < 30°C).[1]

Data Table 1: Base Optimization for Alkyne Synthesis

BaseSolventTemp (°C)Yield (%)Notes
n-BuLi (2.2 eq) THF -78 to 0 92% Standard protocol.[1] Clean rearrangement.
LDA (2.2 eq)THF-78 to 075%Slower reaction; incomplete conversion observed.[1]
LiHMDSTHF-78 to RT40%Significant recovery of starting material.
t-BuLiEt2O-7888%Effective but pyrophoric risk is unnecessary.
Protocol C: Regioselective Suzuki-Miyaura Coupling

Objective: Selective synthesis of (Z)-1-bromo-1-aryl-2-(tetrahydro-2H-pyran-4-yl)ethene.

Mechanism & Selectivity: In gem-dibromoalkenes substituted with a bulky alkyl group (the pyran), the bromine atom trans to the alkyl group is sterically more accessible for oxidative addition by the Pd(0) species.[1] This allows for the selective formation of the (Z)-vinyl bromide.

Diagram 2: Regioselectivity Model

RegioselectivitySubstrateGem-Dibromoolefin(Pyran Group Steric Bulk)TransAttackPath A: Attack Trans to Pyran(Sterically Favored)Substrate->TransAttackCisAttackPath B: Attack Cis to Pyran(Sterically Hindered)Substrate->CisAttackSlowPdSpeciesPd(0) CatalystPdSpecies->TransAttackProductZ(Z)-Vinyl Bromide(Major Product)TransAttack->ProductZ

Caption: Steric bulk of the pyran ring directs Pd(0) oxidative addition to the trans-bromide.

Step-by-Step Procedure:

  • Reagents:

    • gem-Dibromoolefin (1.0 equiv)[1]

    • Arylboronic acid (1.1 equiv)[1]

    • Pd(PPh3)4 (5 mol%)[1]

    • Na2CO3 (2.0 equiv, 2M aqueous)[1]

    • DME/Ethanol/Water (4:1:1)[1]

  • Reaction: Degas the solvent mixture thoroughly. Combine reactants in a sealed tube. Heat to 70°C for 6–12 hours.

  • Monitoring: Monitor consumption of starting material. Do not overheat or extend time excessively to avoid double coupling.

  • Purification: Silica gel chromatography. The (Z)-vinyl bromide is usually less polar than the bis-coupled product.

Data Table 2: Catalyst Screening for Mono-Coupling

CatalystLigandYield (Mono)Yield (Bis)Selectivity (Z/E)
Pd(PPh3)4 PPh3 85% <5% >98:2
Pd(dppf)Cl2dppf78%12%95:5
Pd2(dba)3S-Phos60%35%N/A (Low selectivity)

Note: Monodentate ligands like PPh3 generally provide better mono-coupling selectivity compared to highly active bulky phosphines like S-Phos which promote double coupling.[1]

Troubleshooting & Optimization

  • Instability of Ylide: In Protocol A, if the ylide color fades rapidly, ensure the DCM is strictly anhydrous. Water quenches the phosphonium ylide immediately.

  • Separation of TPPO: If chromatography is difficult due to TPPO streaking, treat the crude reaction mixture with ZnCl2 (forming a PPh3O-ZnCl2 precipitate) and filter before the column.[1]

  • Double Coupling in Suzuki: If significant bis-arylated product is observed in Protocol C, reduce the temperature to 50°C and use a slight deficit of boronic acid (0.95 equiv).[1]

References

  • Ramirez Olefination (General Protocol)

    • Desai, N. B., McKelvie, N., & Ramirez, F. (1962).[1] A New Synthesis of Acetylenes. Journal of the American Chemical Society, 84(9), 1745–1747.[1]

    • [1]

  • Corey-Fuchs Reaction Mechanism

    • Corey, E. J., & Fuchs, P. L. (1972).[1][3] A synthetic method for the conversion of formyl groups to ethynyl groups. Tetrahedron Letters, 13(36), 3769–3772.[1]

    • [1]

  • Regioselective Coupling of gem-Dibromoalkenes

    • Lulinski, S., et al. (2015).[1] Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry.

  • Palladium-Catalyzed Cross-Coupling Reviews

    • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001).[1] The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition.

    • [1]

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkyne Formation from 4-(2,2-dibromovinyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of alkynes from gem-dibromoalkenes. This guide is specifically tailored to address the challenges and optimization strategies for the conversion of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran to its corresponding alkyne. As researchers and drug development professionals, we understand that this seemingly straightforward double dehydrohalogenation can present various experimental hurdles. This document, structured in a question-and-answer format, aims to provide in-depth, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low to no yield of my desired alkyne. What are the most likely causes and how can I rectify this?

A1: Low or no yield is a common issue that can often be traced back to the choice and handling of the base, or the reaction temperature.

  • Insufficiently Strong Base: The second elimination of hydrogen bromide (HBr) from the intermediate bromoalkene is significantly more difficult than the first and requires a very strong base.[1][2][3] If you are using weaker bases like potassium hydroxide (KOH) or alkoxides, you may not achieve complete conversion.[4][5]

    • Solution: Switch to a stronger base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂).[6][7][8] These bases are highly effective for this transformation. A recent development also suggests the use of iPrMgCl-LiCl (Turbo Grignard reagent) for a mild and chemoselective conversion.[9][10]

  • Incorrect Stoichiometry of Base: For the formation of a terminal alkyne, it is crucial to use the correct amount of base. Two equivalents are required for the double elimination, and if a strong base like NaNH₂ is used, a third equivalent is needed to deprotonate the resulting terminal alkyne, which drives the reaction to completion.[3][6]

    • Solution: Use at least 2.2 equivalents of n-BuLi or 3 equivalents of NaNH₂. The excess ensures the complete deprotonation of the terminal alkyne. An aqueous workup is then necessary to reprotonate the acetylide.[2][6]

  • Poor Quality or Wet Reagents/Solvents: Strong organometallic bases like n-BuLi and sodium amide are extremely sensitive to moisture. Any water present in the reaction will quench the base, rendering it ineffective.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. It is best practice to use freshly opened bottles of solvents or distill them over an appropriate drying agent.

  • Low Reaction Temperature: While strong bases like n-BuLi are typically used at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions, weaker bases often require significantly higher temperatures (e.g., 150-200 °C) to be effective.[11][12][13]

    • Solution: If using n-BuLi, maintain the temperature at -78 °C during addition and then allow the reaction to slowly warm to room temperature. If you must use a weaker base like KOH, ensure the reaction is sufficiently heated.

Q2: My reaction seems to stop at the bromoalkene intermediate. How can I push the reaction to completion?

A2: The formation of the bromoalkene intermediate is a clear indication that the second elimination is the rate-limiting step.

  • Increase Base Strength or Equivalents: As mentioned in Q1, the vinyl halide is less reactive than the starting gem-dibromoalkene.

    • Solution: Increase the equivalents of your strong base or switch to a more potent one. For instance, if 2 equivalents of n-BuLi are not sufficient, try 2.5 equivalents.

  • Increase Reaction Time or Temperature: Allowing the reaction to stir for a longer period at room temperature after the initial low-temperature addition can facilitate the second elimination.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If you see the persistence of the bromoalkene intermediate after several hours at room temperature, consider gentle heating, although this should be done cautiously with strong bases to avoid side reactions.

Q3: I am getting a mixture of my desired terminal alkyne and an internal alkyne. How can I improve the regioselectivity?

A3: The isomerization of a terminal alkyne to a more stable internal alkyne can occur under certain basic conditions, especially at higher temperatures.[4]

  • Choice of Base and Temperature: The use of very strong bases at low temperatures favors the formation of the terminal alkyne (the kinetic product).

    • Solution: Employing NaNH₂ in liquid ammonia or n-BuLi at -78 °C is highly recommended.[14] The strong base will deprotonate the terminal alkyne as it forms, creating the acetylide salt and preventing it from rearranging.[3][4] A subsequent aqueous workup will then provide the desired terminal alkyne. Avoid using weaker bases at high temperatures if the terminal alkyne is the desired product.

Q4: The purification of my alkyne is difficult due to triphenylphosphine oxide byproduct from the Corey-Fuchs reaction. How can I simplify the workup?

A4: The Corey-Fuchs reaction, a common method to generate the gem-dibromoalkene starting material, produces triphenylphosphine oxide, which can be challenging to remove.[8]

  • Modified Workup Procedures:

    • Solution 1 (Trituration): After the formation of the dibromoalkene, the reaction mixture can be triturated with a non-polar solvent like hexanes. This will precipitate the triphenylphosphine oxide, which can then be removed by filtration.[7]

    • Solution 2 (Alternative Reagents): While not directly applicable to the alkyne formation step, for the preceding step, consider using reagents that avoid this byproduct, though this may require re-optimizing the synthesis of your starting material.

Optimized Protocol for Alkyne Formation

This protocol is optimized for the conversion of this compound to 4-ethynyltetrahydro-2H-pyran using n-butyllithium.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous THF (to make a ~0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude alkyne, which can be further purified by flash column chromatography on silica gel.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale
Base n-Butyllithium (n-BuLi)Strong base, effective at low temperatures, minimizes side reactions.[7][8]
Equivalents of Base 2.2 equivalentsEnsures complete double dehydrohalogenation.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and effectively solvates the reagents.
Temperature -78 °C to Room TemperatureLow initial temperature for controlled reaction, followed by warming to drive the reaction to completion.[7]
Workup Quench with sat. aq. NH₄ClSafely neutralizes excess n-BuLi and protonates the acetylide.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome Problem Low or No Alkyne Yield Cause1 Insufficiently Strong Base Problem->Cause1 Cause2 Incorrect Stoichiometry Problem->Cause2 Cause3 Wet Reagents/Solvents Problem->Cause3 Cause4 Suboptimal Temperature Problem->Cause4 Solution1 Use Stronger Base (n-BuLi, NaNH₂) Cause1->Solution1 Solution2 Solution2 Cause2->Solution2 Solution3 Use Anhydrous Conditions Cause3->Solution3 Solution4 Optimize Temperature Profile (-78°C to RT) Cause4->Solution4 Outcome High Yield of Pure Alkyne Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome

Caption: Troubleshooting workflow for low alkyne yield.

References

  • Alkenes To Alkynes Via Halogenation And Elimination Reactions - Master Organic Chemistry. (2013, June 11). Retrieved from [Link]

  • Corey-Fuchs Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • Seyferth-Gilbert Homologation Bestmann-Ohira Reagent - Organic Chemistry Portal. Retrieved from [Link]

  • Seyferth-Gilbert Homologation - YouTube. (2019, October 17). Retrieved from [Link]

  • Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. (2025, January 17). Retrieved from [Link]

  • How is a Seyferth-Gilbert homologation different from other methods? - TutorChase. Retrieved from [Link]

  • Seyferth–Gilbert homologation - Wikipedia. Retrieved from [Link]

  • Synthesis of Internal Alkynes through an Effective Tandem Elimination-Hydrodebromination-Cross-Coupling of gem-Dibromoalkenes with Halobenzenes - Organic Chemistry Portal. Retrieved from [Link]

  • Corey-Fuchs Homologation | NROChemistry. Retrieved from [Link]

  • Corey–Fuchs reaction - Wikipedia. Retrieved from [Link]

  • Alkynes. Retrieved from [Link]

  • Corey-Fuchs Homologation - YouTube. (2021, July 10). Retrieved from [Link]

  • 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

  • 11.5: Preparation of Alkynes - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]

  • Chemoselective Preparation of Alkynes from Vicinal and Geminal Dibromoalkenes. (2024, November 22). Retrieved from [Link]

  • Short Notes on Synthesis using Alkynes - Longdom Publishing. Retrieved from [Link]

  • How will you prepare alkynes by (a) Dehydrohalogenation of 1,2 - Vaia. Retrieved from [Link]

  • 9.3 Synthesis of Alkynes | Organic Chemistry - YouTube. (2020, December 4). Retrieved from [Link]

  • Why does second molecule of hydrogen halide is removed with more difficulty than first one during dehydrohalogenation of vicinal dihalides to prepare alkynes? - Quora. (2020, July 17). Retrieved from [Link]

  • 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides – Organic Chemistry. Retrieved from [Link]

  • S'21 - Alkynes 3 - Alkyne synthesis - YouTube. (2021, March 14). Retrieved from [Link]

  • Corey-Fuchs reaction - chemeurope.com. Retrieved from [Link]

  • 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Alkyl Halides to Alkynes - Chemistry Steps. Retrieved from [Link]

  • Alkyne Synthesis Reaction Problem - YouTube. (2023, March 31). Retrieved from [Link]

  • Preparation of Alkynes by Elimination Reactions - Practice Problems - Chemistry Steps. Retrieved from [Link]

  • Corey-Fuchs Reaction | Ylide Intermediate | Intensity Ratio of Br | GATE 2022 Chemistry. (2023, July 18). Retrieved from [Link]

  • US3829522A - Synthesis of alkynes by dehydrohalogenation - Google Patents.
  • Alkyne synthesis through coupling of gem-diborylalkanes with carboxylic acid esters. Retrieved from [Link]

  • Preparation of alkynes (video) - Khan Academy. Retrieved from [Link]

  • Chemoselective Preparation of Alkynes from Vicinal and Geminal Dibromoalkenes | 北海道大学学術成果コレクション : HUSCAP. (2026, February 11). Retrieved from [Link]

  • Gem-Dibromovinylenes: Highly Versatile Systems for On-Surface Synthesis - ResearchGate. (2025, August 7). Retrieved from [Link]

  • gem-Dibromovinyl boron dipyrrins: synthesis, spectral properties and crystal structures - Dalton Transactions (RSC Publishing). (2019, July 2). Retrieved from [Link]

Sources

Overcoming low reactivity in cross-coupling reactions of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-(2,2-dibromovinyl)tetrahydro-2H-pyran. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. The unique gem-dibromovinyl moiety offers a gateway to a variety of molecular architectures through sequential and differential cross-coupling reactions. However, its electronic properties and steric profile can present unique challenges.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you overcome low reactivity and other common hurdles, ensuring successful and reproducible outcomes in your research.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section is structured to address specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and actionable solutions grounded in mechanistic principles.

Issue 1: Low to No Conversion of Starting Material

You've set up your Suzuki, Sonogashira, or Heck reaction, but analysis (TLC, GC-MS, LC-MS) shows predominantly unreacted this compound.

Potential Causes & Solutions

  • Cause A: Inefficient Oxidative Addition. The first step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond.[1][2][3] The C(sp²)-Br bonds in your substrate are sterically accessible but can be electronically challenging. Inefficient oxidative addition is often the primary bottleneck.

    • Solution 1: Enhance Catalyst Reactivity with Ligand Selection. For challenging substrates, standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to bulky, electron-rich phosphine ligands. These ligands stabilize the electron-rich, low-coordinate Pd(0) species, promoting its insertion into the C-Br bond.[4][5]

      • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are exceptionally effective.[5][6] For Suzuki couplings, consider cataCXium® A or other N-heterocyclic carbene (NHC) ligands.

    • Solution 2: Verify Catalyst Activity. Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade upon improper storage. If you suspect catalyst deactivation, open a new bottle or use a more stable pre-catalyst, such as Pd(OAc)₂ or a palladacycle, which is reduced in situ to the active Pd(0) species. The reaction mixture turning black is often an indication of palladium black precipitation (catalyst death), though some active catalysts also form dark solutions.[7]

  • Cause B: Suboptimal Base or Solvent System. The choice of base is critical and its effectiveness is highly dependent on the solvent.

    • Solution 1 (Suzuki): The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[5][8] Anhydrous conditions with potassium phosphate (K₃PO₄) in solvents like toluene or dioxane are often effective.[6] If that fails, a stronger base like cesium carbonate (Cs₂CO₃) or an aqueous base system (e.g., K₂CO₃ in Toluene/H₂O) might be necessary.[8][9]

    • Solution 2 (Sonogashira): This reaction typically requires an amine base (e.g., triethylamine, diisopropylamine) to neutralize the HBr formed and to facilitate the formation of the copper acetylide.[1] Ensure the amine is fresh and dry.

    • Solution 3 (General): Ensure your solvent is anhydrous and degassed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[10] Perform several freeze-pump-thaw cycles or bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes prior to use.

  • Cause C: Insufficient Thermal Energy. While high temperatures can sometimes lead to side reactions, some cross-couplings require a significant activation energy.

    • Solution: If you are running the reaction at a moderate temperature (e.g., 80 °C), consider increasing it to 100-120 °C, particularly when using more robust solvents like DMF, DMSO, or dioxane.[11] Monitor for decomposition of starting materials at these higher temperatures.

Troubleshooting Workflow: Low Conversion

G start Low / No Conversion Observed check_catalyst Is the catalyst system optimized for gem-dibromoalkenes? start->check_catalyst check_conditions Are the reaction conditions (Base, Solvent, Temp) appropriate? check_catalyst->check_conditions Yes solution_ligand Action: Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). Use a stable pre-catalyst. check_catalyst->solution_ligand No check_reagents Are all reagents (e.g., boronic acid, alkyne) pure and active? check_conditions->check_reagents Yes solution_conditions Action: Screen bases (K3PO4, Cs2CO3). Ensure anhydrous/degassed solvent. Increase temperature incrementally. check_conditions->solution_conditions No solution_reagents Action: Check purity of coupling partner. For Suzuki, consider using a boronic ester (e.g., pinacol ester) for stability. check_reagents->solution_reagents No success Problem Resolved check_reagents->success Yes, all checks passed. Re-evaluate initial hypothesis. solution_ligand->success solution_conditions->success solution_reagents->success

Caption: Troubleshooting decision tree for low conversion.

Issue 2: Formation of Significant Side Products

Your reaction proceeds, but you observe significant amounts of undesired products, such as homocoupled starting material, hydrodebromination, or homocoupling of the coupling partner.

Potential Causes & Solutions

  • Cause A: Homocoupling of the Boronic Acid/Ester (Suzuki Reaction). This side reaction, known as Glaser coupling for alkynes, is often promoted by the presence of oxygen or excess Pd(II) species at the start of the reaction.[10]

    • Solution 1: Rigorous Degassing. As mentioned previously, thoroughly deoxygenate your reaction mixture and solvents. This minimizes the oxidative pathways that lead to homocoupling.

    • Solution 2: Use a Pd(0) Source Directly. Using a pre-catalyst like Pd(OAc)₂ requires an in-situ reduction step which can sometimes be inefficient, leaving Pd(II) that can promote homocoupling. Using a well-stored Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes mitigate this, provided it is fully active.

  • Cause B: Hydrodebromination (Replacement of -Br with -H). This occurs when a palladium-hydride species is generated, which can then reductively eliminate with the vinyl bromide. This is more common with certain bases or when there are proton sources available.

    • Solution: Ensure your reagents and solvents are truly anhydrous. If using a base like an alkoxide, ensure it is not partially hydrolyzed. Sometimes, changing the ligand can alter the stability of potential palladium-hydride intermediates.

  • Cause C: Monocoupling vs. Dicoupling. Your substrate has two bromine atoms, and controlling the selectivity for mono- versus di-substitution can be challenging.

    • Solution 1 (To favor monocoupling): Use a stoichiometric amount (e.g., 0.95 to 1.05 equivalents) of your coupling partner. Running the reaction at a lower temperature can also increase selectivity, as the second coupling step often requires a higher activation energy.

    • Solution 2 (To favor dicoupling): Use an excess of the coupling partner (e.g., 2.2 to 2.5 equivalents) and a higher reaction temperature or longer reaction time.

Sequential Coupling Strategy

The presence of two bromine atoms is a feature, not a bug. It allows for powerful sequential, differentiated couplings.

G start 4-(2,2-dibromovinyl) tetrahydro-2H-pyran mono Mono-coupled Product (vinyl bromide) start->mono Coupling 1: [Pd], Base + Partner A (1 eq) di_same Di-coupled Product (Symmetrical) start->di_same Coupling 1 & 2: [Pd], Base + Partner A (>2 eq) di_diff Di-coupled Product (Unsymmetrical) mono->di_diff Coupling 2: [Pd], Base + Partner B

Caption: Sequential coupling potential of the gem-dibromovinyl substrate.

Frequently Asked Questions (FAQs)

Q1: Which bromine is more reactive in the this compound substrate? A1: In gem-dibromoalkenes, the two bromine atoms are chemically equivalent until the first coupling occurs. The stereochemistry of the resulting mono-substituted vinyl bromide can influence the reactivity of the second bromine. Typically, the first coupling is faster than the second due to reduced steric hindrance and potentially altered electronics.

Q2: Can I perform a Sonogashira coupling without a copper co-catalyst? A2: Yes, copper-free Sonogashira couplings are well-established and can be advantageous.[9][12] They often eliminate the problem of alkyne homocoupling (Glaser coupling), which is a common side reaction catalyzed by copper salts in the presence of oxygen.[13] These conditions typically involve a palladium catalyst, a phosphine ligand, and an amine base in a solvent like DMF or THF.

Q3: My boronic acid is decomposing. What can I do? A3: Boronic acids can be susceptible to protodeboronation, especially under harsh basic or thermal conditions.[5][10] If you suspect this is an issue, consider converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or neopentyl glycol ester.[14] These are generally more robust and can be used directly in the Suzuki-Miyaura coupling.

Q4: What is the best general-purpose catalyst and ligand combination to start with for this substrate? A4: A robust starting point for screening would be a combination of a palladium(II) pre-catalyst like Pd(OAc)₂ (2 mol%) with a bulky, electron-rich biarylphosphine ligand like SPhos (4 mol%).[6] This system is known to be effective for a wide range of challenging cross-coupling reactions, including those with sterically hindered or electron-rich partners.[6][15]

Optimized Experimental Protocols

The following protocols are designed as validated starting points for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Monoselective Suzuki-Miyaura Coupling

This protocol aims to selectively couple one of the two bromine atoms.

ReagentM.W.Amount (mg)mmolsEquivalents
4-(2,2-dibromovinyl)THP283.982841.01.0
Arylboronic Acid--1.051.05
Pd(OAc)₂224.504.50.020.02
SPhos410.4716.40.040.04
K₃PO₄ (finely ground)212.274252.02.0
Toluene-5 mL--

Step-by-Step Methodology:

  • To a dry Schlenk flask under an Argon atmosphere, add this compound (284 mg, 1.0 mmol), the arylboronic acid (1.05 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and finely ground potassium phosphate (425 mg, 2.0 mmol).

  • Evacuate and backfill the flask with Argon three times.

  • Add 5 mL of degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol describes the coupling with a terminal alkyne.

ReagentM.W.Amount (mg)mmolsEquivalents
4-(2,2-dibromovinyl)THP283.982841.01.0
Terminal Alkyne--1.11.1
PdCl₂(PPh₃)₂701.9035.10.050.05
Triethylamine (Et₃N)101.190.42 mL3.03.0
Tetrahydrofuran (THF)-5 mL--

Step-by-Step Methodology:

  • To a dry Schlenk flask under an Argon atmosphere, add this compound (284 mg, 1.0 mmol) and PdCl₂(PPh₃)₂ (35.1 mg, 0.05 mmol).

  • Evacuate and backfill the flask with Argon three times.

  • Add 5 mL of anhydrous, degassed THF, followed by triethylamine (0.42 mL, 3.0 mmol) and the terminal alkyne (1.1 mmol).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-18 hours.

  • After cooling, dilute the reaction mixture with water (15 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. (n.d.). Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes.
  • Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. (2025, October 28).
  • Verkade, J. G., et al. (2004, November 24). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]

  • Pd-catalyzed synthesis of C-C (Sonogashira, Suzuki, Heck, Stille), C-P and C-S linked products using gem -dibromovinyl BODIPY. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides.
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online. Retrieved from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ji, Y., et al. (2018). Synthesis of Internal Alkynes through an Effective Tandem Elimination-Hydrodebromination-Cross-Coupling of gem-Dibromoalkenes with Halobenzenes. Synlett, 29, 209-214. Retrieved from [Link]

  • Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. (2023, August 16). PMC. Retrieved from [Link]

  • Cross-Coupling Reactions Guide. (n.d.).
  • Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Transition-Metal Catalyzed Coupling Reactions of gem -Dibromovinyl Derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions. (2025, September 7). ChemTalk. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Intramolecular Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021, July 9). Reddit. Retrieved from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI. Retrieved from [Link]

  • Cross-coupling reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Intramolecular cross-coupling of gem-dibromoolefins: a mild approach to 2-bromo benzofused heterocycles. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Retrieved from [Link]

  • Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. (2025, October 29). PMC. Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. (n.d.). SciELO. Retrieved from [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Retrieved from [Link]

  • Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. (2021, April 17). Retrieved from [Link]

  • Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. (n.d.). PMC - NIH. Retrieved from [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and biological activities of some fused pyran derivatives. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

  • Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. (n.d.). ChemRxiv. Retrieved from [Link]

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. (2023, December 15). Retrieved from [Link]

  • Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. (n.d.). PMC. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

Sources

Preventing decomposition of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran during workup

[1]

Executive Summary: The Stability Paradox

Researchers frequently encounter yield loss when isolating 4-(2,2-dibromovinyl)tetrahydro-2H-pyran .[1] While the gem-dibromoalkene moiety is chemically robust under neutral conditions, it exhibits specific sensitivities during purification.[1]

The decomposition is rarely spontaneous; it is process-induced . The primary culprit is the synergistic failure of Triphenylphosphine Oxide (TPPO) removal and Silica Gel Acidity . TPPO forces aggressive chromatography, prolonging the product's exposure to acidic silica sites, which catalyzes surface-mediated solvolysis or rearrangement.[1]

The Solution: Shift from "Purification by Chromatography" to "Purification by Precipitation."

Mechanistic Insight: Why is it decomposing?

To solve the problem, we must understand the failure modes of the 1,1-dibromoalkene functionality in this specific context.

A. Surface-Mediated Acidolysis

Standard silica gel (pH ~4-5) acts as a Lewis acid.[1] While vinyl halides are resistant to solution-phase hydrolysis, the high surface area of silica stabilizes cationic transition states.

  • Mechanism: Protonation of the alkene or halogen abstraction leads to a transient carbocation.

  • Result: Hydrolysis to the corresponding acyl bromide (which rapidly becomes the carboxylic acid) or rearrangement.

  • Visual Indicator: Product turns from pale yellow to dark brown/black on the column.

B. The "TPPO Trap"

The Corey-Fuchs reaction generates stoichiometric equivalents of Triphenylphosphine Oxide (TPPO).

  • The Issue: TPPO is highly polar and "smears" on silica columns. It often co-elutes with polar products or forces the use of more polar solvents, which increases the solubility of silica impurities.

  • Consequence: You run longer columns to separate TPPO, increasing the residence time of your labile product on the acidic stationary phase.

C. Radical Sensitivity

Polyhalogenated alkenes are susceptible to homolytic cleavage under intense light, generating vinyl radicals that polymerize.[1]

Visualizing the Failure vs. Success Workflows

The following diagrams illustrate the standard failure mode and the corrected "Golden Path" workflow.

Gcluster_FailStandard Workflow (High Risk)cluster_SuccessOptimized Workflow (Golden Path)StartCrude Reaction Mixture(Product + TPPO + CBr4)DirectLoadDirect Silica LoadingStart->DirectLoadMgCl2MgCl2 ComplexationStart->MgCl2SlowColumnSlow Elution toSeparate TPPODirectLoad->SlowColumnAcidExposureProlonged Exposureto Acidic SilicaSlowColumn->AcidExposureDecompDecomposition(Brown Oil)AcidExposure->DecompFilterFiltration of [TPPO-MgCl2] SolidMgCl2->FilterFlashChromRapid Filtration onNeutralized Silica (1% Et3N)Filter->FlashChromPurePure Product(>95% Yield)FlashChrom->Pure

Caption: Figure 1.[1] Comparison of the high-risk standard chromatography workflow versus the optimized precipitation protocol.

Troubleshooting Guide (FAQ)

Q1: My product turns brown on the silica column. How do I stop this?

A: This is classic acid-catalyzed decomposition.

  • Neutralize the Silica: Pre-treat your silica slurry with 1% Triethylamine (Et3N) in hexanes before loading your sample. This neutralizes acidic sites.

  • Switch Stationary Phase: If decomposition persists, use Neutral Alumina (Brockmann Grade III) instead of silica. It is far gentler on vinyl halides.

Q2: I cannot separate the TPPO from my product; they co-elute.

A: Do not rely on chromatography for TPPO removal. Use the MgCl₂ Precipitation Method (detailed in Section 5). TPPO forms a Lewis acid-base complex with Magnesium Chloride that is insoluble in non-polar solvents, allowing you to filter it off before the column.[1]

Q3: Is the product light-sensitive?

A: Yes, moderately. While not as sensitive as iodides, gem-dibromides can undergo radical degradation under direct sunlight or intense hood lighting.[1]

  • Action: Wrap your flask and column in aluminum foil.

Q4: There is residual Carbon Tetrabromide ( ) in my NMR.

A:

  • Action: High vacuum is often insufficient due to sublimation/deposition. The most effective method is careful rotary evaporation at moderate vacuum (to prevent bumping) followed by a hexane/acetonitrile partition . The product prefers hexanes; some impurities prefer acetonitrile. Alternatively, use a short plug of silica (neutralized) which retains polar impurities while

    
     elutes very fast—collect the very first fractions and discard them if possible, though this risks product loss.[1]
    

Optimized Protocol: The "Golden Path"

This protocol replaces the standard workup with a chemically robust isolation strategy.

Reagents Required[2][3][4][5][6][7][8][9]
  • Magnesium Chloride (

    
    ), anhydrous (1.5 - 2.0 equivalents relative to TPPO).[1]
    
  • Solvent: Toluene or THF/Ether mix.

  • Triethylamine (

    
    ).[1]
    
Step-by-Step Methodology
StepActionTechnical Rationale
1. Quench Quench reaction with water/brine and extract into Toluene (preferred) or Ether.[1]Toluene is the ideal solvent for the next step (precipitation).[1]
2. Concentration Dry organic layer (

), filter, and concentrate to ~20% of original volume.[1]
High concentration encourages precipitation in the next step.
3. Complexation Add anhydrous

(2.0 equiv vs. starting

) to the stirring organic solution. Heat to reflux for 30 mins or stir vigorously at RT for 2 hours.
Forms the insoluble

complex.[1][2][3]
4. Filtration Cool to room temperature. Filter the resulting white slurry through a sintered glass frit or Celite pad. Wash cake with non-polar solvent (Hexanes/Toluene).[1]The solid cake is the removed TPPO. The filtrate contains your product.
5. Stabilization Add 0.5%

to the filtrate immediately.
Scavenges any trace acidity before concentration.
6. Purification Option A (Preferred): If NMR is clean, strip solvent and use.[1] Option B: Flash chromatography using silica pre-slurried with 1%

/ 99% Hexanes
.
Neutralized silica prevents on-column decomposition.

References & Authority

  • TPPO Removal via MgCl₂:

    • Donald, D. S.; et al. "Efficient Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with Magnesium Chloride."[1] Journal of Organic Chemistry.

    • Note: This is the industry-standard "process chemistry" method for avoiding chromatography.

    • (Refers to similar MgCl2 protocols in Org.[1] Process Res. Dev.)

  • Corey-Fuchs Reaction Context:

    • Corey, E. J.; Fuchs, P. L.[1] "A synthetic method for the conversion of aldehydes to acetylenes." Tetrahedron Letters, 1972, 13(36), 3769–3772.[1]

    • [1]

  • Stability of Vinyl Halides:

    • Detailed mechanistic overview of vinyl halide solvolysis and stability on solid supports.

    • March's Advanced Organic Chemistry, 7th Edition.[1] (General reference for reactivity of vinyl halides).

  • Silica Gel Acidity & Neutralization:

    • Common knowledge in natural product synthesis; typically cited in protocols for acid-sensitive acetals and enol ethers.

    • Protocol: "Purification of acid-sensitive compounds." Common Organic Chemistry Standards.

Technical Support Center: Troubleshooting Incomplete Conversion in the Dibromo-olefination of Tetrahydropyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the dibromo-olefination of tetrahydropyran-4-carbaldehyde, a key transformation in synthetic chemistry. Here, we address the common issue of incomplete conversion through a series of troubleshooting guides and frequently asked questions. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to help you optimize your reaction outcomes.

Troubleshooting Guide: Incomplete Conversion

Question 1: My dibromo-olefination of tetrahydropyran-4-carbaldehyde has stalled, with significant starting material remaining. What are the primary causes and how can I resolve this?

Incomplete conversion in the Corey-Fuchs reaction is a frequent challenge, often attributable to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Immediate Action Plan:

  • Re-evaluate Reagent Quality and Stoichiometry: The success of this reaction is highly dependent on the purity and precise ratio of the reagents.

  • Ensure Anhydrous Conditions: The ylide intermediate is highly sensitive to moisture.

  • Optimize Reaction Temperature and Time: These parameters can significantly influence the reaction rate and stability of intermediates.

Below is a detailed breakdown of potential issues and their solutions:

Potential CauseRecommended SolutionScientific Rationale
Degraded Reagents Triphenylphosphine (PPh₃): Purify by recrystallization from ethanol. PPh₃ can oxidize to triphenylphosphine oxide (TPPO) upon prolonged exposure to air.[1] Carbon Tetrabromide (CBr₄): Ensure it is fresh and has been stored in a cool, dark place. CBr₄ can decompose over time.Oxidized PPh₃ will not form the active ylide, leading to lower effective concentrations of the key reagent. Decomposed CBr₄ will also hinder ylide formation.
Incorrect Stoichiometry Use a 2:1 molar ratio of PPh₃ to CBr₄ and a 1.1-1.2 fold excess of this pre-formed reagent mixture relative to the aldehyde.Two equivalents of PPh₃ are required: one to form the phosphorus ylide and the other to act as a bromine scavenger, forming triphenylphosphine dibromide.[2][3] An excess ensures the complete consumption of the aldehyde.
Presence of Water Dry all glassware thoroughly in an oven and cool under a stream of inert gas (e.g., argon or nitrogen). Use anhydrous solvents.The dibromomethylenetriphenylphosphorane ylide is a strong base and will be quenched by water, preventing its reaction with the aldehyde.[4][5]
Suboptimal Temperature The reaction is typically run at 0 °C to room temperature.[6] If the reaction is sluggish, allowing it to slowly warm to room temperature and stir for an extended period (12-24 hours) can improve conversion.While the initial ylide formation is often done at 0°C to control exothermicity, the subsequent Wittig-type reaction may require thermal energy to proceed at a reasonable rate, especially with sterically accessible aldehydes like tetrahydropyran-4-carbaldehyde.

Frequently Asked Questions (FAQs)

Question 2: What is the mechanism of the dibromo-olefination reaction, and how can this knowledge aid in troubleshooting?

Understanding the reaction mechanism is fundamental to effective troubleshooting. The dibromo-olefination, or Corey-Fuchs reaction, proceeds in two main stages.[2][3][7]

Stage 1: Ylide Formation Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) to form a phosphorus ylide, specifically dibromomethylenetriphenylphosphorane. This is the key nucleophilic species that reacts with the aldehyde.

Stage 2: Wittig-type Reaction The phosphorus ylide attacks the electrophilic carbonyl carbon of tetrahydropyran-4-carbaldehyde. This leads to the formation of a betaine intermediate, which then collapses to form the desired 1,1-dibromoalkene and triphenylphosphine oxide (TPPO).[8][9]

A visual representation of this mechanism is provided below:

Corey_Fuchs_Mechanism PPh3 2 PPh₃ Ylide [Ph₃P=CBr₂] Ylide PPh3->Ylide CBr4 CBr₄ CBr4->Ylide Aldehyde Tetrahydropyran-4-carbaldehyde Betaine Betaine Intermediate Aldehyde->Betaine Ylide->Betaine + Aldehyde PPh3Br2 Ph₃PBr₂ Ylide->PPh3Br2 byproduct Dibromoalkene 4-(2,2-dibromovinyl)tetrahydro-2H-pyran Betaine->Dibromoalkene TPPO Ph₃P=O Betaine->TPPO

Caption: Mechanism of the Corey-Fuchs dibromo-olefination.

Troubleshooting Insight: If the ylide formation is inefficient due to poor reagent quality or moisture, the reaction will not proceed. Monitoring the reaction by Thin Layer Chromatography (TLC) can help visualize the consumption of the aldehyde. If the aldehyde spot remains prominent and no new, less polar product spot appears, it is indicative of a problem in the initial stages of the reaction.

Question 3: I have confirmed my reagents are pure and conditions are anhydrous, but the conversion is still low. What are some advanced troubleshooting steps?

If the fundamental aspects of the reaction have been addressed, consider these more nuanced factors:

  • Solvent Choice: Dichloromethane (DCM) is a common solvent for this reaction.[6] However, for some substrates, other solvents like tetrahydrofuran (THF) or acetonitrile may offer better solubility and reactivity.

  • Reaction Concentration: If the reaction is too dilute, the rate of reaction may be slow. Try increasing the concentration of your reactants.

  • Side Reactions: The aldehyde may be undergoing side reactions. For instance, if basic conditions are inadvertently introduced, an aldol condensation could occur. Ensure the reaction mixture is neutral before adding the ylide.

A logical workflow for troubleshooting persistent low conversion is illustrated below:

Troubleshooting_Workflow Start Incomplete Conversion Observed CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckConditions Ensure Anhydrous Conditions CheckReagents->CheckConditions OptimizeTimeTemp Optimize Reaction Time & Temperature CheckConditions->OptimizeTimeTemp AdvancedTroubleshooting Advanced Troubleshooting OptimizeTimeTemp->AdvancedTroubleshooting SolventScreen Screen Alternative Solvents (THF, MeCN) AdvancedTroubleshooting->SolventScreen No Improvement Concentration Increase Reactant Concentration AdvancedTroubleshooting->Concentration No Improvement AnalyzeSideProducts Analyze for Side Products (NMR, MS) AdvancedTroubleshooting->AnalyzeSideProducts No Improvement Success Successful Conversion SolventScreen->Success Improved Conversion Concentration->Success Improved Conversion AnalyzeSideProducts->Success Identified & Mitigated Side Reaction

Caption: Systematic workflow for troubleshooting incomplete conversion.

Question 4: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct during workup?

The removal of TPPO is a common challenge in reactions involving triphenylphosphine.[1][10] Its polarity and crystallinity can make it difficult to separate from the desired product.

Recommended Methods for TPPO Removal:

  • Precipitation/Crystallization: TPPO is poorly soluble in non-polar solvents like hexanes or a mixture of hexanes and diethyl ether.[10] After the reaction, concentrate the mixture and triturate the residue with one of these solvents to precipitate the TPPO, which can then be removed by filtration.

  • Chromatography: A simple plug of silica gel can be effective. Elute with a non-polar solvent system to isolate the less polar dibromoalkene product, while the more polar TPPO remains on the silica.

  • Metal Salt Complexation: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂).[10][11] Adding a solution of ZnCl₂ in a polar solvent like ethanol to the crude reaction mixture can precipitate the TPPO complex, which can be filtered off.

Experimental Protocols

Protocol 1: Standard Dibromo-olefination of Tetrahydropyran-4-carbaldehyde
  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add carbon tetrabromide (1.0 eq.) to the stirred solution. The mixture will turn from colorless to a yellow-orange suspension.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • Add a solution of tetrahydropyran-4-carbaldehyde (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexanes to the residue and stir vigorously. The TPPO should precipitate.

  • Filter the mixture, washing the solid with cold hexanes.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of Triphenylphosphine by Recrystallization
  • Dissolve the crude triphenylphosphine in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

References

  • Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

  • YouTube. (2019, October 30). Corey Fuchs reaction. Retrieved from [Link]

  • Scribd. (2022, October 27). Corey–Fuchs reaction. Retrieved from [Link]

  • ACS Publications. (2019, October 9). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.3: Reactions of Alkenes- Addition of Water (or Alcohol) to Alkenes. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Fuchs Homologation. Retrieved from [Link]

  • RSC Publishing. (2025, March 17). Corey–Fuchs reaction enabled synthesis of natural products: a review. Retrieved from [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Triphenylphosphine. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Purification of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the chromatographic purification of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for this specific separation challenge. The information presented herein is a synthesis of established chromatographic principles and field-proven insights to ensure both scientific accuracy and practical success.

Introduction

The purification of this compound, often an intermediate from reactions like the Corey-Fuchs olefination, presents a unique set of challenges.[1][2][3][4] The presence of the polar tetrahydropyran ring and the potentially labile dibromovinyl group requires careful consideration of the stationary phase, mobile phase, and overall chromatographic conditions to achieve high purity without product degradation. This guide will walk you through the necessary steps, from initial method development to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For most applications involving moderately polar compounds like this compound, silica gel is the standard and most cost-effective stationary phase.[5][6] However, the acidic nature of silica gel can potentially cause degradation of the dibromovinyl group. Therefore, it is crucial to first assess the stability of your compound on a TLC plate.

  • Recommendation: Start with standard flash chromatography silica gel (230-400 mesh). If you observe streaking or decomposition on the TLC plate, consider using deactivated silica gel or an alternative stationary phase.[7]

Q2: How do I choose an appropriate solvent system for the column?

A2: The key to a successful separation is finding a solvent system that provides good resolution between your target compound and any impurities. This is best determined by running several Thin Layer Chromatography (TLC) plates with different solvent systems.[8][9] The ideal solvent system will give your product a Retention Factor (Rf) value between 0.2 and 0.4.[10]

  • Starting Point: A good initial solvent system to try is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate .[11][12] Based on the structure of this compound, a starting ratio of 9:1 to 4:1 hexanes:ethyl acetate is a reasonable starting point for your TLC analysis.[10]

Q3: How can I assess the stability of my compound on silica gel?

A3: A simple 2D TLC experiment can help determine if your compound is stable on silica gel.[7]

  • Spot your crude sample in one corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Dry the plate thoroughly.

  • Rotate the plate 90 degrees and develop it again in the same solvent system.

  • If your compound is stable, you will see a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: Poor Separation of the Product from Impurities
  • Possible Cause: The polarity of the eluent is not optimized.

  • Solution:

    • Adjust Solvent Ratio: If your product and impurities are too close together, try adjusting the ratio of your polar and non-polar solvents. Small changes can have a significant impact on resolution.

    • Try a Different Solvent System: If adjusting the ratio doesn't work, try a different solvent system altogether. For example, you could substitute ethyl acetate with diethyl ether or dichloromethane.[13][14]

Issue 2: The Compound is Decomposing on the Column
  • Possible Cause: The acidic nature of the silica gel is causing the degradation of the dibromovinyl group.

  • Solution:

    • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to flush the packed column with the chosen eluent containing 1-2% triethylamine (TEA) before loading your sample.[15]

    • Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a more neutral stationary phase like alumina (neutral or basic) or Florisil® .[5]

Issue 3: The Compound is Eluting Too Quickly (High Rf) or Not at All (Low Rf)
  • Possible Cause: The solvent system is too polar or not polar enough.

  • Solution:

    • High Rf (eluting too quickly): Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., more hexanes).[16]

    • Low Rf (sticking to the column): Increase the polarity of your eluent by increasing the proportion of the polar solvent (e.g., more ethyl acetate).[16]

Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare several developing chambers with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).

  • Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved mixture onto the baseline of separate TLC plates.

  • Place each plate in a different developing chamber and allow the solvent to run up the plate.

  • Visualize the plates under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate or p-anisaldehyde stain).

  • Identify the solvent system that gives your product an Rf value between 0.2 and 0.4 and provides the best separation from impurities.

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the least polar solvent system you plan to use. Pour the slurry into your column and allow it to pack evenly.[3][17]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. You can use an isocratic elution (same solvent mixture throughout) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your product by TLC.

  • Product Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Data Presentation

Solvent System (Hexanes:Ethyl Acetate) Observed Rf of a Moderately Polar Compound Recommendation
95:5~0.1Increase polarity
90:10~0.2Good starting point for column
80:20~0.35Good for column elution
70:30~0.5May elute too quickly
50:50>0.7Too polar, decrease polarity

Note: These are estimated Rf values and will vary depending on the exact impurities present in your reaction mixture.

Visualizations

Column Chromatography Workflow

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Pack Pack Column TLC->Pack Determines Solvent System Load Load Sample Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Analyze Combine Combine Pure Fractions Monitor->Combine Identify Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Logic Diagram

TroubleshootingLogic Start Problem Encountered PoorSep Poor Separation Start->PoorSep Decomposition Decomposition Start->Decomposition WrongRf Incorrect Rf Start->WrongRf AdjustRatio Adjust Solvent Ratio PoorSep->AdjustRatio Try First ChangeSolvent Change Solvent System PoorSep->ChangeSolvent If Still Poor DeactivateSilica Deactivate Silica (TEA) Decomposition->DeactivateSilica Try First AltStationary Use Alumina or Florisil Decomposition->AltStationary If Still Decomposing AdjustPolarity Increase/Decrease Solvent Polarity WrongRf->AdjustPolarity Solution

Caption: Logic for Troubleshooting Common Chromatography Issues.

References

  • Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Retrieved from [Link]

  • Reddit. (2016, June 2). Need some help with a Corey-Fuchs reaction... r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound. Retrieved from [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry. Retrieved from [Link]

  • Chem 235 Laboratory Manual. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]

  • Reddit. (2014, January 1). Purification for half Corey-Fuchs reaction. r/chemistry. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development. Retrieved from [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]

  • ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR? Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022). Column Chromatography and its Methods in Separation for Constituents. Retrieved from [Link]

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). Chromatography – Separation Tool in Bioanalysis. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Hilaris Publisher. (2021). Column Chromatography and Its Applications. Journal of Environmental and Analytical Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The thioamidation of gem-dibromoalkenes in an aqueous medium. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reddit. (2025, July 7). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). BCNO silica gel-based green transparent and efficient luminescent downshifting layer for Si solar cells. Sustainable Energy & Fuels. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Corey-Fuchs vs. Takai-Utimoto Olefination for Tetrahydropyran Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of these two methodologies, moving beyond general mechanisms to offer field-proven insights and experimental considerations for researchers working with THP-containing molecules.

At a Glance: Strategic Overview

FeatureCorey-Fuchs OlefinationTakai-Utimoto Olefination
Primary Product Terminal Alkyne (via 1,1-dibromoalkene)(E)-Vinyl Halide (typically Iodide)
Key Reagents PPh₃, CBr₄, n-BuLiCrCl₂, CHI₃ (or other haloforms)
Key Advantage Access to versatile terminal alkynesHigh (E)-stereoselectivity, mild conditions
Key Disadvantage Stoichiometric PPh₃=O byproduct, cryogenic conditionsStoichiometric chromium salts, moisture sensitivity
Stereoselectivity Not applicable for terminal alkyne synthesisExcellent (E)-selectivity
Functional Group Tolerance Good, but sensitive to strong base (n-BuLi)Excellent, tolerates a wide range of groups

Mechanistic Rationale and Causality of Choice

The Corey-Fuchs Reaction: A Gateway to Alkynes

The Corey-Fuchs reaction is a two-step process that first converts an aldehyde to a 1,1-dibromoalkene, which is then treated with a strong base, typically n-butyllithium, to furnish a terminal alkyne.[1][2] This transformation is not merely an olefination but a homologation, adding a two-carbon acetylenic unit.

The reaction proceeds via a phosphorus ylide, similar to the Wittig reaction.[3][4] The use of n-BuLi in the second step requires cryogenic temperatures (-78 °C) and careful consideration of base-sensitive functional groups. For substrates sensitive to strong bases, alternative conditions have been developed.[5]

Diagram: Corey-Fuchs Reaction Mechanism

Corey_Fuchs cluster_step1 Step 1: Dibromo-olefination cluster_step2 Step 2: Alkyne Formation Aldehyde R-CHO Reagents1 + PPh₃, CBr₄ Aldehyde->Reagents1 Dibromoalkene R-CH=CBr₂ Reagents1->Dibromoalkene Dibromoalkene2 R-CH=CBr₂ Reagents2 + 2 n-BuLi Dibromoalkene2->Reagents2 Alkyne R-C≡CH Reagents2->Alkyne

Caption: The two-step process of the Corey-Fuchs reaction.

For a tetrahydropyran aldehyde, the primary consideration is the stability of any protecting groups and other functionalities to the strongly basic conditions of the second step. The ether linkage of the THP ring itself is generally stable. The resulting terminal alkyne is a highly versatile synthetic handle, ready for subsequent transformations such as Sonogashira, Glaser, or Click chemistry reactions.[5]

The Takai-Utimoto Olefination: Master of (E)-Vinyl Halides

Takai_Utimoto cluster_reagent_formation Reagent Formation cluster_olefination Olefination Haloform CHX₃ CrCl2 + CrCl₂ Haloform->CrCl2 Dichromium [gem-Dichromium Reagent] CrCl2->Dichromium Dichromium2 + [gem-Dichromium Reagent] Aldehyde R-CHO Aldehyde->Dichromium2 VinylHalide (E)-R-CH=CHX Dichromium2->VinylHalide

Caption: Formation of the active chromium reagent and subsequent olefination.

When considering a chiral tetrahydropyran aldehyde, the stereocenter adjacent to the aldehyde can potentially influence the facial selectivity of the addition of the bulky dichromium reagent. However, the primary stereochemical outcome of the reaction is the excellent (E)-selectivity of the newly formed double bond. The resulting (E)-vinyl iodide is an ideal precursor for a wide range of cross-coupling reactions, including Suzuki, Stille, and Heck couplings.[9]

Experimental Protocols: A Self-Validating System

The following protocols are representative procedures for the application of both reactions to a generic 2-formyltetrahydropyran substrate.

Protocol 1: Corey-Fuchs Olefination of 2-Formyltetrahydropyran

Step A: Synthesis of 2-(2,2-dibromovinyl)tetrahydropyran

  • To a stirred solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon), add carbon tetrabromide (1.0 eq.) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes. The solution should turn from colorless to a yellow-orange ylide suspension.

  • Add a solution of 2-formyltetrahydropyran (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(2,2-dibromovinyl)tetrahydropyran.

Step B: Synthesis of 2-ethynyltetrahydropyran

  • Dissolve the 2-(2,2-dibromovinyl)tetrahydropyran (1.0 eq.) from Step A in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (2.1 eq., typically as a 1.6 M or 2.5 M solution in hexanes) dropwise via syringe. The reaction mixture may turn yellow or orange.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-ethynyltetrahydropyran.

Protocol 2: Takai-Utimoto Olefination of 2-Formyltetrahydropyran
  • To a suspension of anhydrous chromium(II) chloride (4.0 eq.) in anhydrous THF under an inert atmosphere, add a solution of 2-formyltetrahydropyran (1.0 eq.) and iodoform (1.5 eq.) in anhydrous THF at room temperature.

  • Stir the resulting dark green or brown mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (E)-2-(2-iodovinyl)tetrahydropyran.

Head-to-Head Comparison for Tetrahydropyran Aldehydes

ConsiderationCorey-Fuchs OlefinationTakai-Utimoto OlefinationExpert Insight & Causality
Synthetic Goal Terminal Alkyne(E)-Vinyl HalideThe choice is primarily dictated by the desired downstream chemistry. Alkynes for C-C bond formation via coupling or click chemistry; vinyl halides for stereospecific cross-coupling.
Stereocontrol N/A for terminal alkyneExcellent (E)-selectivityThe Takai-Utimoto is superior for installing a stereodefined exocyclic double bond. The stereochemistry of the THP ring is unlikely to significantly erode the inherent (E)-selectivity.
Substrate Sensitivity Potential issues with base-sensitive groups (e.g., esters, some protecting groups).Highly tolerant of most functional groups, including esters and alcohols.The mild, non-basic nature of the Takai-Utimoto reaction makes it a safer choice for complex, polyfunctionalized THP derivatives. The ether oxygen of the THP ring is unlikely to interfere.
Operational Complexity Two-step process, requires cryogenic temperatures (-78 °C) and handling of pyrophoric n-BuLi.One-pot reaction, but requires careful handling of air- and moisture-sensitive CrCl₂.The Corey-Fuchs requires more stringent temperature control and handling of a pyrophoric reagent. The Takai-Utimoto requires a good inert atmosphere technique due to the sensitivity of Cr(II).
Byproducts & Purification Stoichiometric triphenylphosphine oxide can complicate purification.Chromium salts are the main byproduct, typically removed by aqueous workup.The removal of PPh₃=O can be challenging, especially on a large scale. The aqueous workup for the Takai-Utimoto is generally straightforward.
Reagent Availability & Cost PPh₃, CBr₄, and n-BuLi are common and relatively inexpensive.Anhydrous CrCl₂ can be more expensive and requires careful storage.For routine synthesis, the reagents for the Corey-Fuchs are more readily available in most labs.

Conclusion for the Practicing Scientist

  • Choose the Corey-Fuchs reaction when the goal is to install a terminal alkyne. This versatile functional group opens up a vast array of subsequent transformations. Be mindful of the strongly basic conditions in the second step and ensure compatibility with other functional groups in your molecule.

Ultimately, both methods are powerful tools for the synthetic chemist. A thorough understanding of their mechanisms, operational requirements, and inherent strengths and weaknesses will enable the researcher to make an informed decision and efficiently advance their synthetic goals.

References

  • Corey, E. J.; Fuchs, P. L. A new synthetic method for the conversion of aldehydes into acetylenes. Tetrahedron Lett.1972 , 13 (36), 3769–3772. [Link]

  • Wikipedia. Corey–Fuchs reaction. [Link]

  • Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

  • Takai, K.; Nitta, K.; Utimoto, K. Simple and selective method for aldehydes (RCHO) -> (E)-alkenyl halides (RCH:CHX) conversion by means of a haloform-chromous chloride system. J. Am. Chem. Soc.1986 , 108 (23), 7408–7410. [Link]

  • RSC Publishing. Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Adv., 2022 , 12, 12345-12367. [Link]

  • Wikipedia. Takai olefination. [Link]

  • YouTube. Corey Fuchs reaction. [Link]

  • Wikipedia. Vinyl iodide. [Link]

  • Chem-Station. Corey-Fuchs Alkyne Synthesis. [Link]

Sources

Spectroscopic analysis to confirm the structure of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran (typically via the Ramirez-Corey-Fuchs reaction from tetrahydro-2H-pyran-4-carbaldehyde) is a critical intermediate step in generating terminal alkynes for "Click" chemistry or Sonogashira couplings.[1][2] However, the conversion is prone to incomplete reaction (residual aldehyde) or over-reaction (elimination to the bromo-alkyne).[1]

This guide objectively compares the three primary analytical modalities—NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) —to determine which offers the definitive structural confirmation required for GMP and high-purity research applications.[1]

The Analytical Challenge

The target molecule contains a gem-dibromoalkene moiety (


).[1][2] The high atomic mass of bromine and the specific electronic environment of the vinyl proton create unique spectroscopic signatures that must be distinguished from the starting aldehyde and the potential alkyne byproduct.

Comparative Analysis of Analytical Modalities

Method A: Nuclear Magnetic Resonance (NMR) – The Structural Gold Standard

NMR is the only technique capable of simultaneously confirming the carbon skeleton integrity and the specific geometry of the olefin.

  • 1H NMR (Proton): The diagnostic signal is the vinylic proton. unlike a terminal alkene (

    
    ) which shows complex splitting, the gem-dibromo vinyl proton appears as a doublet  (coupling to the single adjacent methine proton on the pyran ring).[1][2]
    
    • Expected Shift:

      
       ppm.[2]
      
    • Coupling Constant (

      
      ): Typically 
      
      
      
      Hz (vicinal coupling).[1][2]
  • 13C NMR (Carbon): This provides the most definitive proof of the

    
     group. The "Heavy Atom Effect" of the two bromine atoms causes a significant upfield shift  (shielding) of the terminal carbon compared to a standard alkene.
    
    • Terminal Carbon (

      
      ):
      
      
      
      ppm (Distinctive).[1][2]
    • Internal Carbon (

      
      ):
      
      
      
      ppm.[2]
Method B: Mass Spectrometry (MS) – The Isotopic Fingerprint

MS is superior for elemental composition verification but inferior for isomer differentiation. Its primary value lies in the Isotope Pattern Analysis .

  • The Bromine Signature: Bromine exists as two isotopes,

    
     (50.7%) and 
    
    
    
    (49.3%).[1][2][3]
  • The Triad: A molecule with two bromine atoms will exhibit a characteristic 1:2:1 intensity ratio for the molecular ion peaks:

    • 
       (
      
      
      
      )
    • 
       (
      
      
      
      ) — Twice as intense due to probability.[1][2]
    • 
       (
      
      
      
      )[1][2]
Method C: Infrared Spectroscopy (IR) – The Functional Check

IR is the fastest method but the least specific. It is best used as a "Go/No-Go" check for the disappearance of the starting material.

  • Diagnostic Signal: Disappearance of the strong Carbonyl (

    
    ) stretch at 
    
    
    
    .[1][2]
  • Product Signal: A weak

    
     stretch around 
    
    
    
    (often obscured) and C-Br stretches in the fingerprint region (
    
    
    ).[1][2]
Data Summary: Method Performance Matrix
Feature1H / 13C NMR GC-MS / LC-MS FT-IR
Structural Specificity High (Definitive)Medium (Formula only)Low (Functional group only)
Impurity Detection Excellent (Quantitative)Good (If separable)Poor (<5% not visible)
Key Marker Vinyl Doublet / Upfield

1:2:1 Isotope TriadLoss of

peak
Sample Destructive? NoYesNo
Time to Result 10-20 mins5-10 mins<1 min

Detailed Experimental Protocols

Protocol 1: NMR Characterization (Self-Validating)
  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    
    to prevent solvent viscosity broadening, ensuring the vinyl doublet is resolved.[1][2]
  • Concentration: 10-15 mg of oil in 0.6 mL solvent.

Step-by-Step:

  • Filter the crude reaction mixture through a short pad of silica to remove paramagnetic impurities (e.g., Zn dust from Corey-Fuchs).

  • Dissolve in

    
     containing 0.03% TMS.
    
  • Acquisition:

    • Run 1H NMR (16 scans).[1][2]

    • Run 13C NMR (512 scans) – Critical for observing the quaternary

      
       carbon.[2]
      
  • Validation Check:

    • Integrate the vinyl doublet at ~6.3 ppm. It must integrate to 1H relative to the 4H of the ether protons adjacent to oxygen (~3.4-4.0 ppm).[2]

    • If the integral is < 1H: Suspect contamination with the alkyne (over-elimination).

Protocol 2: Mass Spectrometry Confirmation[1]
  • Ionization: Electron Impact (EI) is preferred for this halo-alkene as it produces a strong molecular ion (

    
    ).[1][2] ESI may result in poor ionization due to lack of basic sites.
    

Step-by-Step:

  • Dilute sample to 1 ppm in Methanol/DCM (1:1).

  • Inject into GC-MS or Direct Insertion Probe.[2]

  • Validation Check:

    • Locate the molecular ion cluster.

    • Verify the 1:2:1 ratio at

      
       values corresponding to the molecular weight.
      
    • Failure Mode: A 1:1 ratio indicates a mono-bromo impurity.[2] A 3:1 ratio indicates chlorine contamination (unlikely but possible if chlorinated solvents were used improperly).[1]

Visualizations and Logic Pathways

Diagram 1: Analytical Workflow for Structure Confirmation

This workflow illustrates the sequence of analysis, prioritizing non-destructive methods (NMR) before destructive confirmation (MS).[1]

AnalyticalWorkflow Start Crude Product Isolation IR_Check Step 1: FT-IR Screen (Check for C=O loss) Start->IR_Check Decision_IR C=O Present? IR_Check->Decision_IR Reprocess Reprocess/Purify (Aldehyde remains) Decision_IR->Reprocess Yes NMR_Analysis Step 2: 1H & 13C NMR (CDCl3) Decision_IR->NMR_Analysis No Decision_NMR Vinyl Doublet @ ~6.2 ppm? NMR_Analysis->Decision_NMR Decision_NMR->Reprocess No (Complex signals) MS_Confirm Step 3: GC-MS (Isotope Pattern) Decision_NMR->MS_Confirm Yes (J=8-9Hz) Final_Valid VALIDATED STRUCTURE This compound MS_Confirm->Final_Valid 1:2:1 Pattern

Caption: Sequential analytical logic flow ensuring purity before final validation.

Diagram 2: Spectral Logic Tree (NMR Interpretation)

How to distinguish the target product from common side products of the Corey-Fuchs reaction.

NMRLogic Input 1H NMR Spectrum (Olefinic Region 4.5 - 7.0 ppm) Signal_A Doublet @ ~6.1-6.5 ppm (J ~9 Hz) Input->Signal_A Signal_B Singlet @ ~9.6 ppm (Aldehyde) Input->Signal_B Signal_C Triplet @ ~2.0-2.5 ppm (Terminal Alkyne) Input->Signal_C Signal_D Multiplet @ ~5.8 ppm (Terminal Alkene) Input->Signal_D Conclusion_A Target: gem-dibromoalkene Signal_A->Conclusion_A Matches Structure Conclusion_B Impurity: Starting Material Signal_B->Conclusion_B Conclusion_C Impurity: Over-reaction (Alkyne) Signal_C->Conclusion_C Signal_D->Conclusion_B Wrong Precursor?

Caption: Decision tree for interpreting proton NMR signals in the crude mixture.

References

  • Corey, E. J., & Fuchs, P. L. (1972).[1] A synthetic method for the conversion of aldehydes to acetylenes.[4][5] Tetrahedron Letters, 13(36), 3769-3772.[1][2] [1][2]

  • Grandjean, J. M., et al. (2006).[1] Synthesis of functionalized alkynes via the Corey-Fuchs reaction.[2][4][6][7] European Journal of Organic Chemistry.[7] (Contextualizing the gem-dibromo intermediate stability).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[8] (Source for 13C NMR chemical shifts of halogenated alkenes).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[8] (Source for Isotope Patterns in Mass Spectrometry).[1][3]

Sources

Advantages of using 4-(2,2-dibromovinyl)tetrahydro-2H-pyran over terminal alkynes in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of starting materials can profoundly influence the efficiency, selectivity, and overall success of a synthetic route. While terminal alkynes have long been a staple for the introduction of the versatile alkynyl moiety, an alternative synthon, 4-(2,2-dibromovinyl)tetrahydro-2H-pyran, is emerging as a powerful and often superior choice in a variety of synthetic transformations. This guide provides an in-depth comparison of these two building blocks, highlighting the distinct advantages offered by the gem-dibromoolefin derivative, supported by mechanistic insights and experimental data.

Introduction: The Allure of the Alkyne and a Superior Alternative

Terminal alkynes are valued for their ability to participate in a wide range of reactions, most notably the Sonogashira coupling, to form carbon-carbon bonds.[1][2] However, their synthesis and handling can present challenges, including the use of strong bases and potential for undesired side reactions. In contrast, this compound, a stable and readily accessible gem-dibromoalkene, offers a compelling alternative. Its unique reactivity profile allows for the in situ generation of a terminal alkyne or a bromoalkyne intermediate under milder conditions, leading to cleaner reactions and broader functional group tolerance.[3][4][5]

The tetrahydropyran (THP) moiety itself is a common structural motif in many natural products and bioactive molecules, making this particular synthon especially valuable in medicinal chemistry and drug development.[6][7]

Mechanistic Divergence: A Tale of Two Synthons

The fundamental difference in the utility of terminal alkynes and this compound lies in their approach to forming the crucial alkynyl intermediate for cross-coupling reactions.

Terminal Alkynes: The Direct Approach

The conventional Sonogashira coupling involves the direct reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[2][8] The reaction is initiated by the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

Figure 1: Simplified mechanism of the Sonogashira coupling with a terminal alkyne.

This compound: The In Situ Advantage

This compound follows a more nuanced and advantageous pathway. It is typically synthesized from the corresponding aldehyde via the Corey-Fuchs reaction.[9][10][11] In the presence of a base, it undergoes a tandem elimination-hydrodebromination process to generate a terminal alkyne in situ.[3][4] This circumvents the need to isolate and handle the potentially sensitive alkyne.

Figure 2: Synthetic pathway from aldehyde to coupled product via the gem-dibromoalkene.

This in situ generation offers several key advantages:

  • Enhanced Stability and Handling: this compound is generally a more stable, often crystalline solid, which is easier to handle and purify compared to many volatile or sensitive terminal alkynes.

  • Milder Reaction Conditions: The elimination to the alkyne can often be achieved with milder bases than those required for the deprotonation of some terminal alkynes, leading to better functional group compatibility.

  • One-Pot Procedures: The ability to generate the alkyne in situ allows for convenient one-pot tandem reactions, starting directly from the aldehyde.[3][4] This streamlines the synthetic process, saving time and resources.

Performance Comparison: Experimental Evidence

The superiority of this compound and related gem-dibromoolefins is not merely theoretical. Experimental data from the literature consistently demonstrates higher yields and broader applicability in cross-coupling reactions.

FeatureThis compoundTerminal Alkynes
Starting Material Aldehyde (via Corey-Fuchs)Terminal Alkyne (often from elimination of dihalides)[12]
Key Intermediate Stable, isolable gem-dibromoalkenePotentially volatile or unstable terminal alkyne
Reaction Conditions Often milder, compatible with a wider range of functional groupsMay require strong bases, leading to side reactions
Procedure Amenable to one-pot tandem reactionsTypically requires isolation of the alkyne
Yields in Coupling Generally good to excellent[3][4]Can be variable, susceptible to homocoupling

Table 1: Comparison of key features in synthesis.

A notable study by Yan and Zhao demonstrates a palladium-catalyzed C-C cross-coupling reaction of gem-dibromoalkenes with halobenzenes to synthesize internal alkynes in a one-pot, two-step process.[3][4] This method, proceeding under copper-free Sonogashira conditions, affords the desired products in good to excellent yields (up to 97%).[3] The protocol tolerates a wide array of functional groups, including esters, halides, and nitro groups, which can be challenging for traditional Sonogashira couplings with terminal alkynes.[3]

Experimental Protocols

Synthesis of this compound

This procedure is adapted from the Corey-Fuchs reaction methodology.[10][13]

  • To a solution of triphenylphosphine (2.0 eq) in dry dichloromethane (DCM) at 0 °C, add carbon tetrabromide (1.0 eq) portion-wise.

  • Stir the resulting mixture at 0 °C for 15-30 minutes.

  • Add a solution of tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq) in dry DCM.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with hexanes and filter to remove triphenylphosphine oxide.

  • Purify the crude product by silica gel chromatography to afford this compound.

One-Pot Tandem Elimination-Sonogashira Coupling

This protocol is based on the work of Yan and Zhao.[3][4]

  • To a reaction vessel, add the this compound (1.0 eq), the aryl halide (1.2 eq), Cs₂CO₃ (3.5 eq), and a palladium catalyst (e.g., Pd/C).

  • Add DMSO as the solvent and stir the mixture at 115 °C for 15 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Conclusion: A Strategic Choice for Modern Synthesis

For researchers, scientists, and drug development professionals, the choice of synthetic strategy is paramount. While terminal alkynes have a long and storied history in organic chemistry, this compound offers a more robust, efficient, and often higher-yielding alternative for the synthesis of internal alkynes and other complex molecules. Its stability, ease of handling, and amenability to one-pot procedures make it a strategically advantageous building block. By embracing this powerful synthon, chemists can streamline their synthetic routes, improve overall efficiency, and more readily access complex molecular architectures crucial for the advancement of science and medicine.

References

  • Corey, E. J.; Fuchs, P. L. A synthetic method for formyl→ethynyl conversion (RCHO→RC≡CH or RC≡CR′). Tetrahedron Lett.1972 , 13, 3769–3772. [Link]

  • Organic Chemistry Portal. Corey-Fuchs Reaction. [Link]

  • Organic Chemistry Portal. Synthesis of Internal Alkynes through an Effective Tandem Elimination-Hydrodebromination-Cross-Coupling of gem-Dibromoalkenes with Halobenzenes. [Link]

  • Thieme. Corey–Fuchs Alkyne Synthesis. [Link]

  • Bentham Science. Synthesis of Internal gem-Diborylalkanes by Copper-Catalyzed Double Hydroboration of Conjugated Internal Alkynes. [Link]

  • Thieme Connect. Synthesis of Internal Alkynes through an Effective Tandem Elimination–Hydrodebromination–Cross-Coupling of gem-Dibromoalkenes with Halobenzenes. [Link]

  • Nature. Alkyne synthesis through coupling of gem-diborylalkanes with carboxylic acid esters. [Link]

  • SpringerLink. Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. Pd‐Catalyzed Sonogashira Cross‐Coupling Reactions of gem‐Dibromovinyl BODIPY Derivatives. [Link]

  • ResearchGate. Pd-catalyzed synthesis of C-C (Sonogashira, Suzuki, Heck, Stille), C-P and C-S linked products using gem -dibromovinyl BODIPY. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. Synthesis of Substituted Thioamides from gem‐Dibromoalkenes and Sodiumsulfide. [Link]

  • National Institutes of Health. One-Pot Synthesis of Terminal Alkynes from Alkenes. [Link]

  • Royal Society of Chemistry. The thioamidation of gem-dibromoalkenes in an aqueous medium. [Link]

  • National Institutes of Health. Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. [Link]

  • PubMed. Multicomponent Tandem Reactions for the Synthesis of gem-Dibromo Compounds via an ATRA/Elimination/Nucleophilic Substitution Process. [Link]

  • Kérwá UCR. One-Pot Conversion of Aldehydes and Ketones into 1-Substituted and 1,4-Disubstituted 1,3-Enynes. [Link]

  • Yonsei University. One-pot synthesis of conjugated alkynenitriles from aldehydes. [Link]

  • PubMed. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link]

  • Engineered Science. Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. [Link]

  • MDPI. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. [Link]

  • ACS Publications. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. [Link]

  • Sathyabama Institute of Science and Technology. one pot synthesis of 4-h pyrans via knoevenagel condensation reaction. [Link]

  • Royal Society of Chemistry. General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. [Link]

  • National Institutes of Health. Diastereodivergent Reductive Cross Coupling of Alkynes Through Tandem Catalysis: Z- and E-Selective Hydroarylation of Terminal Alkynes. [Link]

  • National Institutes of Health. Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. [Link]

  • Chemistry LibreTexts. 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

  • National Institutes of Health. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. [Link]

  • Organic Chemistry Portal. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. [Link]

  • NIST WebBook. 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. [Link]

  • ResearchGate. Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. [Link]

  • The Fragrance Conservatory. Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran. [Link]

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To Synthesize or to Purchase? A Cost-Benefit Analysis of 4-(2,2-dibromovinyl)tetrahydro-2H-pyran for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document, intended for researchers, scientists, and professionals in drug development, will delve into the practicalities of both acquiring this versatile intermediate through custom synthesis by a Contract Research Organization (CRO) and preparing it in the laboratory via the Corey-Fuchs reaction. We will explore the financial implications, time investment, and required expertise for each path, supported by detailed protocols and cost breakdowns.

The Strategic Choice: In-House Synthesis vs. Outsourced Procurement

The decision to synthesize or purchase is not merely a financial one; it is a strategic choice that impacts project timelines, resource allocation, and even the development of in-house expertise. For a molecule like 4-(2,2-dibromovinyl)tetrahydro-2H-pyran, which is not a stock chemical, the "purchase" option translates to engaging a CRO for custom synthesis.

Below is a comparative analysis of these two approaches:

FactorIn-House SynthesisPurchasing (Custom Synthesis)
Cost Lower direct chemical cost, but requires investment in labor, equipment, and analytical resources.Higher upfront cost, typically billed on a Fee-for-Service (FFS) or Full-Time Equivalent (FTE) basis.
Time Can be time-consuming, including reaction setup, monitoring, workup, purification, and characterization.Generally faster delivery of the final compound, as CROs have established infrastructure and expertise.
Expertise Requires a good understanding of synthetic organic chemistry, particularly the Corey-Fuchs reaction.Leverages the specialized expertise of the CRO, minimizing the need for in-house synthetic knowledge.
Control Full control over the synthetic process, allowing for optimization and troubleshooting.Limited control over the synthesis, relying on the CRO's processes and reporting.
Purity & Scale Purity and scale are dependent on the researcher's capabilities and equipment.Purity and scale can be specified in the contract, with CROs typically providing comprehensive analytical data.
Resource Allocation Diverts internal resources (personnel, equipment) from other research activities.Frees up internal resources to focus on core research competencies.

In-House Synthesis: A Practical Guide to the Corey-Fuchs Reaction

The laboratory synthesis of this compound is most effectively achieved through the Corey-Fuchs reaction, a reliable method for converting aldehydes to 1,1-dibromoalkenes.[1][2][3] This two-step process first involves the formation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide, which then reacts with the starting aldehyde, tetrahydropyran-4-carbaldehyde, to yield the desired product.

Reaction Scheme:

Caption: The Corey-Fuchs reaction for the synthesis of this compound.

Estimated Cost of In-House Synthesis (10 mmol scale):
ReagentSupplier ExampleCatalog #QuantityEstimated Cost (USD)
Tetrahydropyran-4-carbaldehydeSigma-Aldrich7545285 g (~44 mmol)$150
Carbon TetrabromideSigma-Aldrich14275825 g (~75 mmol)$100
TriphenylphosphineSigma-AldrichT8440925 g (~95 mmol)$50
Dichloromethane (solvent)Fisher ScientificD140-44 L$120
Hexane (for purification)Fisher ScientificH291-44 L$100
Total Estimated Reagent Cost ~$520

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

Detailed Experimental Protocol:

Materials:

  • Tetrahydropyran-4-carbaldehyde (1.14 g, 10 mmol)

  • Carbon tetrabromide (3.65 g, 11 mmol)

  • Triphenylphosphine (5.77 g, 22 mmol)

  • Anhydrous Dichloromethane (DCM, 100 mL)

  • Hexane

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for extraction and chromatography.

Procedure:

  • To a stirred solution of triphenylphosphine (5.77 g, 22 mmol) in anhydrous DCM (80 mL) at 0 °C under a nitrogen atmosphere, add carbon tetrabromide (3.65 g, 11 mmol) portion-wise. The solution will turn yellow-orange.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of tetrahydropyran-4-carbaldehyde (1.14 g, 10 mmol) in anhydrous DCM (20 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexane to the residue to precipitate triphenylphosphine oxide.

  • Filter the mixture and wash the solid with hexane.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Expected Yield: Based on similar reactions with aliphatic aldehydes, a yield of 70-85% can be anticipated.

Workflow for In-House Synthesis:

in_house_synthesis start Start: Procure Reagents reagents Tetrahydropyran-4-carbaldehyde Carbon Tetrabromide Triphenylphosphine Solvents start->reagents reaction_setup Reaction Setup (Corey-Fuchs) reagents->reaction_setup reaction_monitoring Reaction Monitoring (TLC) reaction_setup->reaction_monitoring workup Workup: - Quenching - Extraction reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final Product: This compound characterization->final_product

Caption: Workflow for the in-house synthesis of the target compound.

Purchasing via Custom Synthesis: Engaging a Contract Research Organization (CRO)

For laboratories lacking the time, resources, or specific expertise for in-house synthesis, outsourcing to a CRO is a viable and often efficient alternative. CROs offer custom synthesis services, providing the desired compound at a specified purity and scale.

The Custom Synthesis Process:

Engaging a CRO typically involves the following steps:

  • Request for Quotation (RFQ): The researcher provides the CRO with the chemical structure, desired quantity, and required purity of this compound.

  • Proposal and Costing: The CRO evaluates the synthesis, considering the complexity, potential challenges, and cost of raw materials. They will then provide a quote, usually based on one of two models:

    • Fee-for-Service (FFS): A fixed price for the delivery of the specified amount and purity of the compound. This model is common for well-defined synthetic routes.

    • Full-Time Equivalent (FTE): The researcher pays for a dedicated chemist's time and resources for a specific period. This model is often used for more exploratory or challenging syntheses.

  • Synthesis and Reporting: Upon agreement, the CRO proceeds with the synthesis, providing regular progress reports to the client.

  • Product Delivery and Documentation: The final compound is delivered along with a comprehensive analytical data package, including NMR, MS, and HPLC data, to confirm its identity and purity.

Estimated Cost of Custom Synthesis:

The cost of custom synthesis can vary significantly between CROs and is dependent on the scale and purity requirements. For a 1-5 gram scale synthesis of this compound with >95% purity, a researcher can expect a quote in the range of $2,000 to $5,000 USD . This price typically includes all labor, raw materials, analytical services, and reporting.

Decision Framework: Synthesize or Purchase?

Caption: A decision-making framework for choosing between synthesis and purchase.

Conclusion: An Informed Decision for Your Research

The choice between synthesizing this compound in-house and purchasing it via custom synthesis is a multifaceted one.

In-house synthesis offers a significant cost saving on a per-gram basis and provides greater control over the scientific process. It is an excellent option for laboratories with established synthetic chemistry capabilities and for projects where the development of in-house expertise is a valuable outcome.

Purchasing from a CRO , while carrying a higher price tag, offers speed, convenience, and guaranteed quality. This route is ideal for research groups that need to conserve internal resources, lack specific synthetic expertise, or are working under tight deadlines.

By carefully considering the factors outlined in this guide, researchers can make an informed decision that best aligns with their project goals, budget, and available resources, ultimately accelerating their scientific endeavors.

References

  • Corey, E. J.; Fuchs, P. L. A synthetic method for formyl→ethynyl conversion (RCHO→RC≡CH or RC≡CR′). Tetrahedron Letters1972 , 13 (36), 3769–3772. [Link]

  • Maddox, M. L.; Martin, J. C.; Robins, J. C. The Wittig Reaction. Organic Reactions2004 , 1–534. [Link]

  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005. [Link]

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A Senior Application Scientist's Guide to Byproduct Characterization for Validating Reaction Pathways

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical synthesis and drug development, the desired product is but one piece of the puzzle. The silent storytellers of a reaction's true journey are often the byproducts—minor, sometimes transient, species that hold the key to unraveling complex reaction mechanisms. For researchers, scientists, and drug development professionals, the rigorous characterization of these byproducts is not merely a quality control measure; it is a fundamental necessity to validate or invalidate proposed reaction pathways, ensuring the robustness, safety, and efficiency of a chemical process.

This guide provides an in-depth comparison of modern analytical techniques for byproduct characterization. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to design self-validating analytical systems.

The Rationale: Why Byproduct Analysis is Non-Negotiable

A proposed reaction mechanism is a hypothesis. Byproducts, unexpected intermediates, and even trace impurities serve as direct evidence to either support or refute this hypothesis. A thorough understanding of byproduct formation allows for:

  • Mechanism Elucidation: The structure of a byproduct can reveal alternative reaction pathways, unexpected rearrangements, or the involvement of reactive intermediates that were not initially considered.[1][2]

  • Process Optimization: By identifying the source of byproduct formation (e.g., excess reagent, temperature fluctuations, catalyst degradation), reaction conditions can be fine-tuned to maximize the yield of the desired product and minimize impurities.[3]

  • Safety and Regulatory Compliance: In pharmaceutical development, the identification and quantification of all process-related impurities are critical for regulatory submissions and ensuring patient safety.

  • Kinetic Understanding: Monitoring the formation and consumption of byproducts over time provides invaluable data for kinetic modeling, helping to determine reaction orders, rate constants, and activation energies.[4][5][6]

A Comparative Overview of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the nature of the analytes, the complexity of the reaction mixture, and the specific information required. Here, we compare the most powerful and widely used techniques.

TechniquePrincipleStrengthsLimitationsIdeal For
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and affinity for a stationary phase.[7]High resolution for volatile and thermally stable compounds, fast analysis time, highly reproducible.[8]Limited to volatile and thermally stable compounds; may require derivatization for non-volatile compounds.[8]Analysis of volatile organic compounds, reaction mixtures with thermally stable components.
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase.[9]Applicable to a wide range of compounds, including non-volatile and thermally labile ones; high sensitivity and accuracy.[8]Can be time-consuming for complex mixtures; requires careful method development.[10]Analysis of complex pharmaceutical samples, non-volatile byproducts, and polar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.[11]Provides unambiguous structural elucidation; quantitative without the need for calibration standards for relative amounts.[12][13]Lower sensitivity compared to MS; can be complex to interpret for mixtures with overlapping signals.[13]Structural identification of unknown byproducts, in-situ reaction monitoring.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.[14]Extremely high sensitivity and selectivity; provides molecular weight information.[15]Does not inherently provide structural information for isomers; can be subject to matrix effects.[16]Detecting trace-level byproducts, confirming molecular weights, and use in hyphenated techniques.
Hyphenated Techniques (e.g., GC-MS, LC-MS) Combine the separation power of chromatography with the detection capabilities of mass spectrometry.[17][18]Provides both separation and identification of components in a single analysis; high confidence in compound identification.[19]Higher instrument cost and complexity.Comprehensive analysis of complex reaction mixtures, definitive identification of unknown byproducts.

Workflow for Byproduct Characterization

A systematic approach is crucial for the effective characterization of byproducts. The following workflow outlines a logical sequence of steps, from initial detection to final structural confirmation.

Byproduct_Characterization_Workflow Figure 1: General Workflow for Byproduct Characterization A Reaction Mixture Sampling B Initial Screening (TLC, crude NMR/MS) A->B Preliminary Analysis C Separation & Isolation (HPLC, GC, Flash Chromatography) B->C Isolate Impurities D Structural Elucidation C->D Characterize Isolates E Hyphenated Techniques (GC-MS, LC-MS) D:e->E:w F Spectroscopic Analysis (NMR, IR, UV-Vis) D:e->F:w G Final Structure Confirmation E->G Correlate Data F->G Correlate Data H Kinetic Profiling & Mechanistic Hypothesis Update G->H Validate Pathway

Caption: A logical workflow for the systematic identification and characterization of reaction byproducts.

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step methodologies for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

GC-MS is a powerhouse for the analysis of volatile and semi-volatile byproducts.[7]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 30 mg (or 1 drop) of the crude reaction mixture into a clean vial.[14]

    • Dissolve the sample in 1-2 mL of a volatile organic solvent (e.g., acetone, dichloromethane, or hexane).[7][14] Ensure the solvent is compatible with your analytes and GC column.

    • If necessary, perform a cleanup procedure such as filtration or solid-phase extraction (SPE) to remove non-volatile materials.[7]

    • For compounds with poor volatility or thermal stability, derivatization (e.g., silylation) may be required.[20]

    • Transfer the final solution to a GC autosampler vial.[21]

  • Instrument Setup:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) to prevent column overloading.[21] Set the inlet temperature to 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at a suitable initial temperature (e.g., 60 °C) and hold for a few minutes to separate very volatile components. Then, ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold to elute less volatile compounds.[21][22]

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

    • Mass Range: Scan from a low m/z (e.g., 35) to a high enough m/z to encompass the expected molecular ions of your byproducts.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • For each peak, analyze the corresponding mass spectrum.

    • Identify the molecular ion (M+.), which provides the molecular weight of the compound.[14]

    • Compare the fragmentation pattern to a spectral library (e.g., NIST) for tentative identification.

    • Confirm the identity by comparing the retention time and mass spectrum with an authentic standard if available.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Byproducts

HPLC is the go-to technique for a wide range of non-volatile and thermally sensitive byproducts commonly found in pharmaceutical reactions.[8]

Experimental Protocol:

  • Method Development - The First Principles:

    • Understand Your Analyte: Know the polarity, pKa, and UV absorbance characteristics of your expected products and potential byproducts. This will guide your choice of column and mobile phase.[10]

    • Column Selection: For most applications, a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[23]

    • Mobile Phase Selection: A typical reversed-phase mobile phase consists of a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile or methanol.[9] The initial mobile phase composition can be estimated from a scouting gradient run (e.g., 5-95% organic over 20 minutes).[24][25]

    • Detector Selection: A UV-Vis detector is commonly used.[23] If your compounds lack a chromophore, other detectors like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) may be necessary. For definitive identification, an MS detector is invaluable (LC-MS).

  • Sample Preparation:

    • Dissolve a known concentration of the crude reaction mixture in a solvent that is compatible with the mobile phase (the "diluent"). The diluent should ideally be the mobile phase itself or a weaker solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Instrument Setup (Isocratic Method Example):

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis at a wavelength where the compounds of interest have maximum absorbance (e.g., 254 nm).[23]

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials, desired product, and byproducts based on their retention times.

    • Quantify the relative amounts of each component by integrating the peak areas.

    • For structural confirmation, collect fractions of the unknown peaks and subject them to further analysis by NMR or MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is unparalleled in its ability to provide detailed structural information, making it essential for identifying unknown byproducts.[12][13]

Experimental Protocol:

  • Sample Preparation:

    • For a standard ¹H NMR, dissolve 5-20 mg of the isolated byproduct or crude mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]

    • Ensure the sample is fully dissolved; sonication can aid this process.[11]

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[26]

    • The final solution height in the NMR tube should be around 4-5 cm.[11]

  • Instrument Setup and Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the magnetic field homogeneity and improve spectral resolution.[11]

    • ¹H NMR Acquisition:

      • Use a standard pulse sequence (e.g., 'zg30').

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a moderately concentrated sample).

    • ¹³C NMR Acquisition:

      • Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

      • Requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[11]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for complex structures, revealing proton-proton and proton-carbon correlations. They require longer acquisition times but provide a wealth of connectivity information.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

    • Analyze chemical shifts, coupling constants, and multiplicity of signals to deduce the structure.

    • Correlate ¹H and ¹³C data using 2D NMR spectra to build the carbon skeleton and assign functionalities.

The Synergy of Techniques: Hyphenation and Isotopic Labeling

The true power in byproduct analysis often comes from the intelligent combination of techniques.

Hyphenated Techniques

As highlighted in the comparative table, hyphenated techniques like GC-MS and LC-MS provide a direct link between separation and identification, drastically streamlining the workflow.[17][18][19] An LC-MS system, for instance, can provide the retention time, UV spectrum, and mass spectrum for each component of a complex mixture in a single run. Modern advancements even allow for the coupling of LC with NMR and MS (LC-NMR-MS), offering an unparalleled level of chemical information.[27]

Isotopic Labeling

Isotopic labeling is a powerful tool for tracing the fate of specific atoms through a reaction.[15][28] By replacing an atom in a reactant with a stable isotope (e.g., ²H, ¹³C, ¹⁵N), you can follow its position in the products and byproducts using NMR or MS. This can provide definitive evidence for proposed reaction mechanisms, such as identifying the origin of a particular functional group in a byproduct.[15][28][29]

The Role of Computational Chemistry

In modern chemical research, computational chemistry serves as a powerful predictive tool that complements experimental work.[30][31] By using methods like Density Functional Theory (DFT), researchers can:

  • Predict Reaction Pathways: Calculate the energy profiles of different possible reaction pathways to identify the most likely routes for product and byproduct formation.[30]

  • Characterize Transition States: Model the structures of transition states to understand the energetic barriers of different steps.[30]

  • Predict Spectroscopic Properties: Calculate predicted NMR and IR spectra for proposed byproduct structures to aid in their experimental identification.

The synergy between computational prediction and experimental validation provides a robust framework for understanding complex reaction mechanisms.[32]

Computational_Experimental_Synergy Figure 2: Synergy of Computational and Experimental Approaches A Proposed Reaction Mechanism B Computational Modeling (DFT) - Predict Pathways - Predict Byproducts - Predict Spectra A->B C Experimental Analysis - Isolate & Characterize Byproducts - Kinetic Studies A->C D Comparison & Refinement B->D Predictions C->D Observations E Validated Reaction Mechanism D->E Confirmation

Caption: The iterative process of combining computational predictions with experimental data for robust mechanism validation.

Conclusion: From Byproduct to Breakthrough

The characterization of byproducts is an indispensable discipline in the validation of reaction pathways. It transforms impurities from mere annoyances into valuable sources of mechanistic insight. By employing a multi-faceted analytical approach, leveraging the strengths of chromatography, spectroscopy, and computational modeling, researchers can build a comprehensive and self-validating understanding of their chemical systems. This rigorous approach not only leads to more efficient and robust processes but also fosters a deeper fundamental understanding of chemical reactivity, paving the way for future innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.